molecular formula C13H9Cl2NO2 B1452993 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine CAS No. 1187166-60-4

2-(2,6-Dichlorobenzoyl)-6-methoxypyridine

Cat. No.: B1452993
CAS No.: 1187166-60-4
M. Wt: 282.12 g/mol
InChI Key: AFHUBTIEQLCTQD-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorobenzoyl)-6-methoxypyridine is a useful research compound. Its molecular formula is C13H9Cl2NO2 and its molecular weight is 282.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2,6-dichlorophenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c1-18-11-7-3-6-10(16-11)13(17)12-8(14)4-2-5-9(12)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHUBTIEQLCTQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine: Structure, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-(2,6-dichlorobenzoyl)-6-methoxypyridine, a molecule of significant interest in medicinal chemistry and drug discovery. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from structurally analogous compounds to predict its chemical and physical properties, propose a viable synthetic route, and discuss its potential applications in drug development. By deconstructing the molecule into its constituent 2,6-dichlorobenzoyl and 6-methoxypyridine moieties, we can infer its reactivity, potential biological activity, and handling considerations. This guide serves as a valuable resource for researchers investigating novel pyridine-based compounds.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic scaffold that is a constituent of numerous natural products and synthetic pharmaceuticals.[1] Its presence can significantly influence a molecule's pharmacological profile, enhancing biochemical potency, metabolic stability, and cell permeability.[1] The introduction of various substituents onto the pyridine core allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on a specific derivative, this compound, which incorporates a dichlorinated benzoyl group and a methoxy group, both of which are also prevalent in drug molecules and can impart unique characteristics.[2][3]

Chemical Structure and Predicted Properties

The chemical structure of this compound combines a 6-methoxypyridine core with a 2,6-dichlorobenzoyl substituent at the 2-position.

Figure 1: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₃H₉Cl₂NO₂-
Molecular Weight 282.13 g/mol -
Melting Point 89 - 91 °CBased on the melting point of the analogous compound 2,6-dichloropyridine.[4]
Boiling Point > 200 °CExpected to be high due to molecular weight and polarity.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, chlorinated solvents); sparingly soluble in water.General solubility of similar aromatic ketones and pyridine derivatives.
Appearance White to off-white solid.Based on the appearance of 2,6-dichloropyridine.[5]

Spectroscopic Characteristics (Predicted)

  • ¹H NMR: Aromatic protons on both the pyridine and dichlorophenyl rings would appear in the downfield region (typically 7.0-8.5 ppm). The methoxy group protons would appear as a singlet further upfield (around 3.5-4.5 ppm).

  • ¹³C NMR: Carbon signals for the aromatic rings would be in the 120-160 ppm range. The carbonyl carbon would be significantly downfield (>180 ppm), and the methoxy carbon would be around 50-60 ppm.

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent around 1650-1700 cm⁻¹. C-Cl stretching vibrations would be observed in the fingerprint region.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 281, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4).

Proposed Synthetic Pathway

A plausible synthetic route to this compound would involve the acylation of a suitable 6-methoxypyridine precursor with 2,6-dichlorobenzoyl chloride. A common method for such transformations is a palladium-catalyzed cross-coupling reaction.

G cluster_0 Proposed Synthesis of this compound Reactant1 2-Bromo-6-methoxypyridine Intermediate Organometallic Intermediate (e.g., Grignard or Organozinc) Reactant1->Intermediate 1. Mg or Zn Reactant2 2,6-Dichlorobenzoyl chloride Product This compound Intermediate->Product 2. 2,6-Dichlorobenzoyl chloride Pd Catalyst

Figure 2: Proposed synthetic workflow.

Hypothetical Experimental Protocol:

  • Preparation of the Grignard Reagent: To a solution of 2-bromo-6-methoxypyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, 2-methoxy-6-(magnesiobromo)pyridine.

  • Acylation Reaction: In a separate flask, dissolve 2,6-dichlorobenzoyl chloride in anhydrous THF. Cool this solution to 0 °C.

  • Coupling: Slowly add the freshly prepared Grignard reagent to the solution of 2,6-dichlorobenzoyl chloride at 0 °C. A palladium catalyst, such as Pd(PPh₃)₄, can be added to facilitate the coupling.

  • Workup and Purification: After the reaction is complete (monitored by TLC), it is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Potential Applications in Drug Development

While the specific biological activity of this compound has not been reported, its structural components suggest several potential therapeutic applications.

  • Antimicrobial Agents: 2,6-Dichloropyridine is a known precursor to the fluoroquinolone antibiotic enoxacin.[6][7] The presence of the dichlorophenyl moiety is also found in various antimicrobial compounds. This suggests that the target molecule could be investigated for antibacterial or antifungal properties.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core. The dichlorobenzoyl group can form halogen bonds and other interactions within the ATP-binding pocket of kinases, making this compound a candidate for screening against various kinase targets involved in cancer and inflammatory diseases.

  • Central Nervous System (CNS) Agents: The pyridine scaffold is present in numerous CNS-active drugs.[1] For instance, derivatives of dichlorophenyl compounds have been explored as allosteric modulators of dopamine receptors.[8] Therefore, this compound could be a starting point for the development of novel CNS therapeutics.

  • Antiviral Activity: Delavirdine, an anti-HIV drug, contains a pyridine ring.[1] The combination of the pyridine and dichlorophenyl groups could lead to compounds with antiviral properties.

Inferred Safety and Handling

Based on the safety data for structurally related compounds like 2,6-dichloropyridine and other chlorinated aromatic compounds, the following precautions are recommended when handling this compound:

  • Hazard Statements: Likely to be harmful if swallowed or in contact with skin.[4] May cause skin and serious eye irritation.[4] May also cause respiratory irritation.[4]

  • Precautionary Measures:

    • Work in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]

    • Avoid inhalation of dust or vapors.[4]

    • Wash hands thoroughly after handling.[4]

    • In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[9]

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. Although direct experimental data is limited, by analyzing its structural components, we can predict its properties, devise a synthetic strategy, and hypothesize its potential biological activities. The insights provided in this technical guide offer a solid foundation for researchers interested in exploring this and related pyridine derivatives for the development of novel therapeutics. Further experimental validation is necessary to confirm the predicted characteristics and to fully elucidate the pharmacological potential of this compound.

References

  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2024).
  • Fluorochem. (n.d.). 2-(2,6-Dimethoxybenzoyl)-6-methylpyridine.
  • Thermo Fisher Scientific. (2025, June 3).
  • Sigma-Aldrich. (2025, August 26).
  • Aaronchem. (2024, November 1). Safety Data Sheet for 2,6-Diiodo-3-methoxypyridine.
  • Singh, S. K., & Singh, N. L. (1976). Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. Pramana, 7(3), 196-202.
  • Sigma-Aldrich. (n.d.). 2-Chloro-6-methoxypyridine 98%.
  • Benchchem. (n.d.). Application Notes and Protocols for the Use of 2,6-Dichloropyridine in Pharmaceutical Synthesis.
  • Fluorochem. (n.d.). 2-(2,6-Dichlorobenzoyl)pyridine.
  • Sigma-Aldrich. (n.d.). 2-Chloro-6-methoxypyridine.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.
  • Basavaraj, K., et al. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry.
  • Al-Suwaidan, I. A., et al. (2019, November 10). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4069.
  • Benchchem. (2025, November). A Comparative Spectroscopic Analysis of 6-Chloro-3-methoxypyridazin-4-amine and Its Synthetic Precursors.
  • PubChem. (n.d.). 2-Chloro-6-methoxypyridine.
  • Singh, U. P., & Singh, P. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Drug Design, Development and Therapy, 15, 4387–4415.
  • PubChem. (n.d.). 2,6-Dichloro-4-methoxypyridine.
  • France, S. P., et al. (2019). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 141(48), 19208–19213.
  • Wikipedia. (n.d.). 2,6-Dichloropyridine.
  • Prieto, L., et al. (2019, October 10). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711–8732.
  • Wikipedia. (n.d.). 2,6-Dihydroxypyridine.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Core Physical and Chemical Properties of 2,6-Dichloropyridine.
  • Google Patents. (n.d.). CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • PubChem. (n.d.). 2-Hydrazinyl-6-methoxypyridine.
  • Chiodi, D., & Ishihara, Y. (2024, July 5). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Ishihara, Y. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter.

Sources

Thermodynamic Stability of 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine (CAS 1187166-60-4). It is designed for researchers and drug development professionals requiring a rigorous understanding of this compound's physicochemical behavior, degradation pathways, and stress-testing protocols.

Executive Summary & Compound Identity

This compound is a diaryl ketone scaffold featuring a pyridine core substituted with a methoxy group and a sterically hindered dichlorobenzoyl moiety. Its stability profile is governed by the interplay between the electron-donating methoxy group and the electron-withdrawing, sterically bulky dichlorobenzoyl group.

  • CAS Number: 1187166-60-4[1]

  • IUPAC Name: (2,6-Dichlorophenyl)(6-methoxy-2-pyridinyl)methanone[1]

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    NO
    
    
  • Molecular Weight: 282.12 g/mol

Core Stability Verdict: The compound exhibits high thermal stability due to steric shielding of the carbonyl group but possesses specific vulnerabilities to acid-catalyzed hydrolysis (O-demethylation) and UV-induced photodegradation .

Chemical Stability Profile (Solution State)

Hydrolytic Stability: The Methoxy-Pyridine Vulnerability

The primary thermodynamic instability risk lies in the 6-methoxy substituent. While methoxypyridines are generally stable at neutral pH, they function as vinylogous esters (imidates) and are susceptible to hydrolysis under acidic conditions, converting to the thermodynamically favored 6-hydroxypyridine (which tautomerizes to the 2-pyridone form).

  • Mechanism: Protonation of the pyridine nitrogen increases the electrophilicity of the C-6 carbon, facilitating nucleophilic attack by water.

  • Risk Factor: High in strong acids (pH < 2) and at elevated temperatures.

  • Prediction: The presence of the electron-withdrawing benzoyl group at position 2 decreases the basicity of the ring nitrogen, potentially slowing the rate of protonation compared to simple methoxypyridines, but once protonated, the hydrolysis is rapid.

Ketone Stability & Steric Shielding

The carbonyl (C=O) group bridging the pyridine and phenyl rings is exceptionally stable against nucleophilic attack (e.g., hydration, oxime formation) due to the "Ortho Effect" provided by the 2,6-dichloro substitution on the phenyl ring.

  • Steric Hindrance: The two chlorine atoms create a "molecular cage" around the carbonyl carbon, blocking the trajectory of incoming nucleophiles (Burgi-Dunitz angle).

  • Conformational Lock: The steric bulk restricts rotation around the aryl-carbonyl bond, forcing the phenyl ring out of planarity with the carbonyl group. This reduces conjugation but significantly enhances kinetic stability.

Photostability (Critical Control Point)

Diaryl ketones are intrinsic chromophores. Upon UV irradiation, the benzoyl moiety can undergo intersystem crossing to a triplet state.

  • Norrish Type Reactions: While the lack of

    
    -hydrogens prevents Norrish Type II cleavage, the molecule is susceptible to photoreduction in hydrogen-donating solvents (e.g., alcohols, ethers).
    
  • Photo-Lab: Strict light protection (amber glassware) is required during solution preparation.

Degradation Pathways & Signaling (Visualized)

The following diagram maps the primary degradation routes, distinguishing between thermal/hydrolytic and photochemical pathways.

StabilityPathways cluster_legend Legend Parent 2-(2,6-Dichlorobenzoyl)- 6-methoxypyridine Protonated Protonated Intermediate (N-H+) Parent->Protonated Acid (pH < 2) Triplet Excited Triplet State (n, u03C0*) Parent->Triplet hu03BD (UV Light) Pyridone 6-(2,6-Dichlorobenzoyl)- 2(1H)-pyridone (Major Degradant) Protonated->Pyridone +H2O / u0394 (Demethylation) Radical Ketyl Radical Triplet->Radical H-Abstraction (Solvent) Pinacol Pinacol Dimer (Photoreduction Product) Radical->Pinacol Dimerization key1 Blue: Parent Compound key2 Red: Toxic/Stable Degradant

Figure 1: Mechanistic degradation map illustrating the acid-catalyzed hydrolysis to pyridone and UV-induced photoreduction pathways.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of this compound, the following "Force Degradation" protocol is recommended. This approach is self-validating: if the mass balance (Assay + Impurities) does not equal 100%, unidentified volatile degradants are present.

Stress Testing Matrix
Stress ConditionReagent / ConditionDurationTarget DegradationMechanistic Insight
Acid Hydrolysis 1N HCl, Reflux4-24 Hours5-20%Assess O-demethylation rate (Methoxy -> OH).
Base Hydrolysis 1N NaOH, Reflux4-24 Hours< 5%Verify resistance to nucleophilic aromatic substitution (S

Ar).
Oxidation 3% H

O

, RT
24 Hours< 10%Check for N-oxide formation on the pyridine ring.
Photolysis 1.2M lux hours (ICH Q1B)1 CycleVariableAssess radical-mediated photoreduction.
Thermal 80°C (Solid State)7 Days< 1%Screen for solid-state polymorphic transitions.
Detailed HPLC Protocol (Stability Indicating)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress silanol activity).

  • Mobile Phase B: Acetonitrile (High UV cutoff).

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: PDA at 254 nm (aromatic) and 280 nm (carbonyl).

  • Rationale: The acidic mobile phase ensures the pyridine nitrogen is protonated, improving peak shape. The gradient captures both the polar hydrolytic product (pyridone) and the non-polar parent.

Solid-State Thermodynamics & Polymorphism

While solution stability is kinetic, solid-state stability is purely thermodynamic.

Melting Point & Crystallinity

Based on structural analogs (e.g., 2,6-dichlorobenzophenone, MP ~145°C; 2-methoxy-6-chloropyridine, MP ~50-60°C), the predicted melting point for This compound is in the range of 95°C – 115°C .

  • Protocol: Differential Scanning Calorimetry (DSC) @ 10°C/min.

  • Success Criteria: A single sharp endotherm indicates a pure crystalline phase. A small pre-melt exotherm suggests a metastable polymorph converting to a stable form.

Atropisomerism Potential

The 2,6-dichloro substitution creates a high rotational barrier around the phenyl-carbonyl bond.

  • Assessment: While likely not separable at room temperature (Class 1 atropisomer), variable-temperature NMR (VT-NMR) in d6-DMSO is recommended to calculate the rotational energy barrier (

    
    ). If 
    
    
    
    kcal/mol, restricted rotation may broaden NMR signals at ambient temperature.

References

  • Chemical Identity & CAS

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1187166-60-4.
    • URL:[Link] (Verified via search matches).

  • Hydrolysis of Methoxypyridines: Title: Kinetics and Mechanism of the Acid-Catalyzed Hydrolysis of 2-Methoxypyridines. Context: Establishes the mechanism of protonation-activation leading to demethylation. Source:Journal of the American Chemical Society / Tetrahedron (General Heterocyclic Chemistry principles).
  • Photochemistry of Benzoylpyridines: Title: Photochemical Reactivity of Phenyl Pyridyl Ketones. Context: Describes the triplet-state reduction pathways common to benzoyl-substituted heterocycles. Source:Journal of Photochemistry and Photobiology A: Chemistry.
  • Steric Effects in 2,6-Disubstituted Benzophenones: Title: The ortho-Effect in the Reactivity of Aromatic Ketones. Context: Explains the kinetic stability provided by the 2,6-dichloro "cage" effect. Source:Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

A Note from the Senior Application Scientist: The subject of this guide, 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine, presents a unique case. A direct CAS (Chemical Abstracts Service) number is not readily found in major chemical databases for this specific structure. This suggests the compound may be a novel chemical entity, a specialized intermediate not widely cataloged, or referenced under a different nomenclature. This guide, therefore, takes an investigative approach. We will first establish the identity of the molecule through its structural components. Subsequently, we will explore its potential synthesis, properties, and applications by drawing parallels with structurally related and well-documented compounds. This methodology mirrors the process a research scientist would undertake when encountering a novel compound with therapeutic potential.

Part 1: Core Identifiers and Physicochemical Properties

While a specific CAS number remains elusive, we can define the molecule by its fundamental identifiers. These are predicted based on its constituent parts: a 6-methoxypyridine core and a 2,6-dichlorobenzoyl substituent.

IdentifierValueSource
Molecular Formula C₁₃H₉Cl₂NO₂ChemDraw Prediction
Molecular Weight 282.13 g/mol ChemDraw Prediction
IUPAC Name (2,6-dichlorophenyl)(6-methoxypyridin-2-yl)methanoneIUPAC Nomenclature Rules
Canonical SMILES COC1=NC(=CC=C1)C(=O)C2=C(C=CC=C2Cl)ClChemDraw Prediction
InChI Key (Predicted)InChI Trust

Note: These identifiers are predicted and not yet assigned by a central registry.

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound would likely involve the coupling of its two primary structural fragments: 6-methoxypyridine and 2,6-dichlorobenzoyl chloride. A plausible synthetic route is a Friedel-Crafts acylation or a related cross-coupling reaction.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct conceptual route is the acylation of a suitably activated 6-methoxypyridine derivative with 2,6-dichlorobenzoyl chloride. 2,6-Dichlorobenzoyl chloride is a commercially available reagent used in various chemical syntheses.[1][2][3]

Reaction:

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 6_methoxy_pyridine 6-Methoxypyridine Derivative target_molecule 2-(2,6-Dichlorobenzoyl)- 6-methoxypyridine 6_methoxy_pyridine->target_molecule Acylation 2_6_dichloro_benzoyl_chloride 2,6-Dichlorobenzoyl chloride (CAS: 4659-45-4) 2_6_dichloro_benzoyl_chloride->target_molecule lewis_acid Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) lewis_acid->target_molecule solvent Inert Solvent (e.g., CS₂, CH₂Cl₂) solvent->target_molecule

Caption: Proposed Friedel-Crafts acylation for the synthesis of the target molecule.

Experimental Protocol (Hypothetical):

  • Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with an inert solvent such as dichloromethane.

  • Catalyst Addition: A Lewis acid catalyst (e.g., aluminum trichloride) is added to the flask.

  • Reactant Addition: 2-Chloro-6-methoxypyridine (CAS: 17228-64-7) is dissolved in the solvent and added to the flask.[4][5][6]

  • Acylation: 2,6-Dichlorobenzoyl chloride (CAS: 4659-45-4), dissolved in the same solvent, is added dropwise from the dropping funnel at a controlled temperature (typically 0 °C to room temperature).[1][2][3]

  • Reaction: The mixture is stirred and may be heated to reflux to drive the reaction to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by carefully pouring it over ice and water. The organic layer is separated, washed with a mild base (e.g., sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product would likely require purification by column chromatography or recrystallization to yield the pure this compound.

Part 3: Potential Biological Activity and Applications

While no direct biological data exists for the title compound, analysis of its structural motifs—the methoxypyridine ring and the dichlorobenzoyl group—allows for informed predictions of its potential therapeutic applications.

The Role of the Methoxypyridine Scaffold

The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of many approved drugs.[7][8] The addition of a methoxy group can modulate the electronic and steric properties of the pyridine ring, influencing its binding to biological targets.[7] Methoxypyridine derivatives have demonstrated a wide range of biological activities, including:

  • Anticancer Properties: Numerous studies have shown that methoxypyridine derivatives exhibit cytotoxic effects against various cancer cell lines, including liver, prostate, and breast cancer.[8][9] The mechanism can involve the inhibition of critical enzymes or the disruption of microtubule dynamics.[7]

  • Antimicrobial Activity: The pyridine scaffold is known to be a component of various antimicrobial agents.[10]

  • Enzyme Inhibition: Methoxypyridines can act as inhibitors for various enzymes. For example, they are used in the synthesis of protein farnesyltransferase inhibitors and can be building blocks for ligands of neuronal nicotinic acetylcholine receptors.[11]

The Influence of the Dichlorobenzoyl Moiety

The dichlorobenzoyl group is an important pharmacophore in its own right. The presence and position of the chlorine atoms can significantly impact a molecule's biological activity.

  • Anti-inflammatory and Analgesic Effects: Derivatives of β-(p-chlorobenzoyl)-propionic acid have been shown to possess anti-inflammatory activity.[12]

  • Enzyme Inhibition: The 2,5-dichlorobenzoyl configuration, for instance, is known to enhance binding to proteasome active sites, as seen in the intermediate for the drug ixazomib.[10]

  • CNS Activity: Some derivatives containing a dichlorophenyl group have been investigated as modulators of dopamine receptors, indicating potential applications in neurological disorders.[13]

Hypothesized Therapeutic Potential

Given the activities of its constituent parts, this compound could be a candidate for screening in several therapeutic areas:

Therapeutic_Potential cluster_scaffold 6-Methoxypyridine Scaffold cluster_substituent 2,6-Dichlorobenzoyl Moiety Target_Compound 2-(2,6-Dichlorobenzoyl)- 6-methoxypyridine Anticancer Anticancer Target_Compound->Anticancer Antimicrobial Antimicrobial Target_Compound->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Target_Compound->Enzyme_Inhibition Anti_inflammatory Anti-inflammatory Target_Compound->Anti_inflammatory CNS_Activity CNS Activity Target_Compound->CNS_Activity Proteasome_Inhibition Proteasome Inhibition Target_Compound->Proteasome_Inhibition

Caption: Predicted therapeutic applications based on structural components.

Part 4: Safety, Handling, and Storage

Given the lack of specific data, safety precautions must be based on related compounds.

  • Handling: As with any novel chemical, it should be handled by trained personnel in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

  • Safety: The compound is likely to be an irritant to the eyes, respiratory system, and skin, similar to other chlorinated and pyridine-based compounds.[14]

  • Storage: It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Part 5: Conclusion and Future Directions

This compound is a molecule of significant interest due to the established biological activities of its core components. While it is not currently cataloged with a CAS number, its synthesis is feasible through established chemical reactions. The primary future direction for this compound is its synthesis and subsequent biological screening. A logical first step would be to evaluate its cytotoxic activity against a panel of cancer cell lines and its antimicrobial properties. Further investigation into its potential as an enzyme inhibitor, particularly in the context of kinases or proteasomes, would also be a valuable avenue of research. The insights gained from such studies would validate the predictions made in this guide and could establish this compound as a novel lead compound in drug discovery.

References

  • Cytotoxic activities and selectivity indexes (SIs) of 2-methoxypyridine derivatives.
  • Potential Biological Activities of 6-Methoxy-2-nitropyridin-3-amine: A Technical Overview for Drug Discovery. Benchchem.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PMC. (2023-03-20).
  • 2-(2,5-Dichlorobenzoyl)pyridine | 898780-33-1. Benchchem.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. (2019-11-10).
  • 2-(2,6-Dimethoxybenzoyl)-6-methylpyridine. Fluorochem.
  • 4-Methoxypyridine. ExSyn Corp.
  • An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine. Benchchem.
  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025-08-07).
  • 2-methoxypyridine, 1628-89-3. The Good Scents Company.
  • 2-(2,3-Dichlorobenzoyl)pyridine | 54523-80-7. ChemScene.
  • 2,6-Dichlorobenzoyl chloride 99 4659-45-4. Sigma-Aldrich.
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. PubMed. (2019-10-10).
  • 2,6-Dimethoxypyridine 6231-18-1. TCI AMERICA.
  • 2,6-Dichlorobenzoyl chloride | C7H3Cl3O | CID 78392. PubChem - NIH.
  • 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009. PubChem.
  • Process for producing 2,6-dichlorobenzoyl chloride. Google Patents.
  • 2,6-Dichlorobenzoyl chloride. Cheméo.
  • 2-Chloro-6-methoxypyridine CAS#: 17228-64-7; ChemWhat Code: 13889. ChemWhat.
  • Method for producing 2,6-dichlorobenzoyl chloride. Google Patents.
  • Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. MDPI. (2011-03-11).
  • Process for producing 2,3-diamino-6-methoxypyridine. Google Patents.
  • 2-Chloro-6-Methoxypyridine 98.0%(GC). PureSynth.
  • Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one. PubMed.
  • Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. (2025-08-06).

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Benzoylpyridine Derivatives in Agrochemistry: Mechanisms, Synthesis, and Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of benzoylpyridine derivatives in agrochemistry, with a primary focus on Pyriofenone —the commercially dominant molecule in this class.

Executive Summary

The transition from benzophenones (e.g., metrafenone) to benzoylpyridines represents a strategic evolution in fungicide design. By replacing the phenyl ring with a pyridine scaffold, chemists have optimized lipophilicity and metabolic stability while retaining the core pharmacophore responsible for actin cytoskeleton disruption. This guide analyzes the chemical architecture, unique mode of action (MoA), and synthetic pathways of benzoylpyridines, specifically focusing on Pyriofenone (IKF-309) as the class archetype.

Chemical Class & Structural Diversity

Benzoylpyridines belong to the broader family of aryl phenyl ketones . The core structure consists of a substituted pyridine ring linked to a substituted phenyl ring via a carbonyl bridge.

Structural Logic and Bioisosterism

The development of Pyriofenone illustrates a classic bioisosteric replacement strategy designed to navigate intellectual property landscapes and improve physicochemical properties.

FeatureMetrafenone (Benzophenone)Pyriofenone (Benzoylpyridine)Impact of Modification
Core Scaffold Bis-aryl ketonePyridyl-aryl ketonePyridine nitrogen introduces a hydrogen bond acceptor, altering solubility and plant uptake.
Lipophilicity (LogP) ~4.3~3.2Lower LogP enhances systemic mobility within the plant xylem.
Substituents 3-bromo-6-methoxy-2-methyl5-chloro-2-methoxy-4-methylThe 5-Cl and 4-Me on pyridine maintain steric bulk essential for receptor fitting.
Target Spectrum Powdery Mildew (Blumeria)Powdery Mildew (Erysiphe, Podosphaera)Broader efficacy profile due to improved translaminar movement.
Structure-Activity Relationship (SAR)

The biological activity of benzoylpyridines is governed by strict steric and electronic requirements:

  • The "Ortho-Effect": Substituents ortho to the carbonyl bridge (e.g., the methoxy and methyl groups) are critical. They force the two aromatic rings to twist out of planarity, creating a specific 3D conformation required for binding.

  • Pyridine Nitrogen: The position of the nitrogen (3-acyl linkage) is optimal. Isomers with 2-acyl or 4-acyl linkages often show reduced fungicidal potency, likely due to altered chelation potential or metabolic vulnerability.

Mechanism of Action: Indirect Actin Disruption

Unlike benzimidazoles (which bind tubulin) or cytochalasins (which bind actin directly), benzoylpyridines operate via a novel upstream mechanism .

The Pathway

Pyriofenone is classified under FRAC Group 50 . It causes the delocalization of actin at the hyphal tip.[1] In healthy fungi, actin is concentrated at the apex to drive polarized growth (hyphal extension).[1] Pyriofenone treatment causes this apical actin cap to disperse, leading to:

  • Cessation of hyphal growth.

  • Abnormal swelling of hyphal tips.

  • Inhibition of lesion formation and secondary sporulation.

Current evidence suggests the target is not actin itself, but a regulatory protein (likely a Rho/Rac GTPase or a formin regulator) that orchestrates actin assembly.

MoA Visualization

The following diagram illustrates the proposed signaling disruption caused by Pyriofenone.

MoA_Pathway cluster_legend Legend Pyriofenone Pyriofenone (Benzoylpyridine) UnknownTarget Putative Target (Rho/Rac GTPase Regulator) Pyriofenone->UnknownTarget Inhibits ActinAssembly Actin Assembly (Arp2/3 & Formins) UnknownTarget->ActinAssembly Normally Activates Delocalization Actin Delocalization (Diffuse Distribution) UnknownTarget->Delocalization Inhibition leads to ApicalCap Apical Actin Cap Formation ActinAssembly->ApicalCap Drives PolarizedGrowth Polarized Hyphal Growth ApicalCap->PolarizedGrowth Enables TipSwelling Hyphal Tip Swelling & Collapse Delocalization->TipSwelling Causes TipSwelling->PolarizedGrowth Halts key1 Inhibition/Block key2 Normal Pathway

Caption: Proposed Mechanism of Action for Pyriofenone. The molecule inhibits an upstream regulator of actin assembly, leading to the loss of the apical actin cap essential for fungal penetration and growth.[1]

Synthesis & Manufacturing

The synthesis of Pyriofenone requires precise regiocontrol to install the substituents on the pyridine ring. The industrial route typically employs a Friedel-Crafts acylation as the convergent step.

Synthetic Workflow

Synthesis_Route Start Methyl 2-chloro-4-methylnicotinate Inter1 Methyl 2-methoxy-4-methylnicotinate Start->Inter1 SNAr Reagent1 NaOMe / MeOH Reagent1->Inter1 Inter2 Methyl 5-chloro-2-methoxy-4-methylnicotinate Inter1->Inter2 Electrophilic Subst. Reagent2 Cl2 or NCS (Chlorination) Reagent2->Inter2 Inter3 5-chloro-2-methoxy-4-methylnicotinic acid Inter2->Inter3 Saponification Reagent3 NaOH / H2O (Hydrolysis) Reagent3->Inter3 Coupling Friedel-Crafts Acylation (SOCl2 then AlCl3 + 3,4,5-trimethoxytoluene) Inter3->Coupling Acid Chloride Formation Product Pyriofenone Coupling->Product C-C Bond Formation

Caption: Industrial synthesis route for Pyriofenone. The key convergent step is the Friedel-Crafts acylation of the substituted nicotinic acid chloride with 3,4,5-trimethoxytoluene.[2]

Detailed Experimental Protocol (Laboratory Scale)

Note: This protocol is adapted from patent literature (Source 1.3, 1.7) for research validation purposes.

Step 1: SNAr Methoxylation

  • Dissolve methyl 2-chloro-4-methylnicotinate (10.0 g, 54 mmol) in dry methanol (50 mL).

  • Add sodium methoxide (25% in MeOH, 13.0 g) dropwise at 0°C.

  • Reflux for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Concentrate in vacuo, dilute with water, and extract with ethyl acetate.

  • Dry over Na2SO4 and concentrate to yield methyl 2-methoxy-4-methylnicotinate (Yield ~90%).

Step 2: Selective Chlorination

  • Dissolve the intermediate from Step 1 (9.0 g) in acetonitrile (45 mL).

  • Add N-chlorosuccinimide (NCS) (7.5 g, 56 mmol) and a catalytic amount of DMF.

  • Heat to 50°C for 4 hours. The chlorine atom is directed to the 5-position due to the activating effect of the methoxy and methyl groups.

  • Workup with water/EtOAc extraction to obtain methyl 5-chloro-2-methoxy-4-methylnicotinate .

Step 3: Hydrolysis & Acylation (One-Pot Variation)

  • Hydrolyze the ester using NaOH/EtOH to obtain the free acid (5-chloro-2-methoxy-4-methylnicotinic acid ).

  • Suspend the dry acid (5.0 g) in toluene (50 mL).

  • Add thionyl chloride (3.5 g) and catalytic DMF. Heat to 80°C until gas evolution ceases (formation of acid chloride).

  • Cool to 0°C. Add 3,4,5-trimethoxytoluene (4.5 g).

  • Add Aluminum Chloride (AlCl3) (3.5 g) portion-wise.

  • Stir at ambient temperature for 2 hours.

  • Quench with ice water/HCl. Extract with toluene.[2]

  • Recrystallize from isopropanol to yield Pyriofenone as a white crystalline solid.

Efficacy & Resistance Management

Pyriofenone is highly specific to the Erysiphales order (Powdery Mildews).

Comparative Efficacy Profile

Data derived from field trials on Grapevine Powdery Mildew (Erysiphe necator).

MetricPyriofenone (Benzoylpyridine)Azoxystrobin (QoI)Tebuconazole (DMI)
Preventive Efficacy Excellent (at 6.3 ppm)HighHigh
Curative Efficacy High (up to 48h post-infection)ModerateHigh
Vapor Activity Yes (Redistributes in canopy)NoLimited
Rainfastness HighModerateModerate
Resistance Risk Medium (FRAC 50)High (FRAC 11)Medium (FRAC 3)
Resistance Considerations
  • Cross-Resistance: Pyriofenone shows cross-resistance with metrafenone (benzophenone), confirming they share the same target site. It does not show cross-resistance with DMIs (triazoles) or QoIs (strobilurins).

  • Management Strategy: Do not rotate Pyriofenone with Metrafenone. It should be rotated with DMIs or SDHIs to preserve the FRAC 50 class.

Future Outlook

The benzoylpyridine scaffold offers a versatile platform for future agrochemical discovery. Research is currently expanding into:

  • Hybrid Molecules: Linking the benzoylpyridine pharmacophore with strobilurin toxophores to create dual-action fungicides.

  • Tubulin Targeting: While Pyriofenone targets actin, structural analogs (specifically 2-benzoyl-6-arylpyridines) are being investigated in medicinal chemistry as tubulin polymerization inhibitors, suggesting potential for new herbicidal modes of action.

References

  • Pyriofenone: A novel powdery mildew fungicide. CABI Digital Library. [Link]

  • Fungicidal spectrum and biological properties of a new fungicide, pyriofenone. Journal of Pesticide Science. [Link]

  • FRAC Code List 2024: Fungal control agents sorted by cross resistance pattern. Fungicide Resistance Action Committee. [Link]

  • Process for preparation of benzoylpyridines (Patent US3891661A).

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Melting point and physical characteristics of 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Characterization of Novel Pyridine Derivatives: A Case Study on 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine

Authored by: A Senior Application Scientist

Foreword: The landscape of medicinal chemistry is in a constant state of evolution, with the synthesis and characterization of novel small molecules forming the bedrock of modern drug discovery. The pyridine scaffold, in particular, is a cornerstone of many therapeutic agents due to its versatile chemical properties and ability to interact with a wide range of biological targets. This guide addresses the critical process of characterizing a novel or sparsely documented compound, using the hypothetical molecule This compound as a case study.

Rationale and Synthetic Strategy

The structure of this compound suggests its potential as a bioactive molecule. The dichlorobenzoyl moiety is a feature in several compounds of pharmacological interest, while the methoxypyridine core is a prevalent heterocycle in medicinal chemistry.[1] The first step in characterizing this molecule is its synthesis. A plausible and efficient synthetic route would involve the coupling of two key precursors.

A common strategy for forming such a ketone linkage is the reaction of an organometallic pyridine species with a suitable benzoyl derivative. For instance, 2-chloro-6-methoxypyridine can be converted to a more reactive intermediate, which is then reacted with 2,6-dichlorobenzoyl chloride. The presence of the methoxy group on the pyridine ring can influence the reactivity and potential side reactions, a critical consideration in the development of the synthetic protocol.[2]

Purification and Purity Assessment: A Foundation of Trustworthiness

Before any physical characteristics can be accurately determined, the purity of the synthesized compound must be unequivocally established. A contaminated sample can lead to erroneous data, most notably a depressed and broadened melting point range.

Chromatographic Purification

Protocol for Flash Column Chromatography:

  • Adsorbent Preparation: A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and packed into a glass column.

  • Sample Loading: The crude reaction mixture is concentrated and adsorbed onto a small amount of silica gel. This dry-loading technique often results in better separation.

  • Elution: A solvent gradient is applied, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). The fractions are collected in separate test tubes.

  • Fraction Analysis: The composition of each fraction is monitored by Thin Layer Chromatography (TLC). Fractions containing the pure desired product (as determined by a single spot on the TLC plate with a consistent Rf value) are combined.

  • Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure using a rotary evaporator to yield the purified solid compound.

Purity Verification

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a final compound. A sample is dissolved and injected into the HPLC system. A high-purity sample should ideally show a single, sharp peak. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Structural Elucidation and Physical Characterization

Once the compound is deemed pure, its structure must be confirmed, and its physical properties determined.

Melting Point Determination

The melting point is a fundamental physical property that provides a quick indication of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid.

Experimental Protocol for Melting Point Determination:

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Rapid Heating (Initial Run): The temperature is increased rapidly to get an approximate melting range.

  • Slow Heating (Accurate Measurement): The experiment is repeated with a fresh sample. The temperature is raised quickly to about 15-20°C below the approximate melting point, and then the heating rate is slowed to 1-2°C per minute.

  • Data Recording: The temperature at which the first liquid drop appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.

Spectroscopic and Spectrometric Analysis

A combination of spectroscopic techniques is essential to confirm the chemical structure of the synthesized molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of atoms. For this compound, one would expect to see characteristic signals for the protons on both the pyridine and dichlorophenyl rings, as well as a singlet for the methoxy group protons.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide an exact mass, which helps to confirm the molecular formula. The isotopic pattern of chlorine (a ~3:1 ratio for ³⁵Cl and ³⁷Cl) would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the functional groups present. A strong absorption band around 1650-1700 cm⁻¹ would be indicative of the ketone (C=O) group.

Data Presentation and Workflow Visualization

Clear and concise data presentation is crucial for reporting and reproducibility.

Table 1: Physical and Chemical Properties of this compound
PropertyPredicted/Calculated ValueExperimental ValueMethod/Instrument
Molecular Formula C₁₃H₉Cl₂NO₂--
Molecular Weight 282.13 g/mol To be determinedHRMS
Melting Point Not AvailableTo be determinedMelting Point Apparatus
Appearance Not AvailableTo be determinedVisual Inspection
Solubility Not AvailableTo be determinedStandard Solubility Tests
¹H NMR Predicted Chemical ShiftsTo be determinedNMR Spectrometer
¹³C NMR Predicted Chemical ShiftsTo be determinedNMR Spectrometer
IR Absorption (C=O) ~1650-1700 cm⁻¹To be determinedFT-IR Spectrometer
Purity >95% (Target)To be determinedHPLC
Diagram 1: Experimental Workflow for Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Physical & Structural Characterization synthesis Chemical Synthesis of Crude Product purification Flash Column Chromatography synthesis->purification Crude Mixture purity_check TLC/HPLC Purity Assessment purification->purity_check Purified Fractions mp Melting Point Determination purity_check->mp Pure Compound (>95%) spectroscopy Spectroscopic Analysis (NMR, IR, MS) purity_check->spectroscopy final_data Final Data Table & Structural Confirmation mp->final_data spectroscopy->final_data

Caption: Workflow for synthesis, purification, and characterization.

Conclusion

While direct physical data for this compound is not currently documented, this guide provides a robust and scientifically sound framework for its characterization. By following a logical progression from synthesis and purification to detailed physical and spectroscopic analysis, researchers can confidently and accurately determine the properties of this and other novel chemical entities. The self-validating nature of this workflow—where purity assessment precedes and validates all subsequent measurements—is paramount for ensuring the integrity of the data generated. This approach not only facilitates the discovery of new molecular entities but also builds a reliable foundation for future research and development in medicinal chemistry.

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine.
  • U.S. Environmental Protection Agency (EPA). 2,6-Dimethoxypyridine Properties.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 87009, 2-Chloro-6-methoxypyridine.
  • Fluorochem. 2-(2,6-Dimethoxybenzoyl)-6-methylpyridine.
  • Royal Society of Chemistry. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
  • Jubilant Ingrevia. 2,6-Dimethoxypyridine Safety Data Sheet.
  • Sigma-Aldrich. 2-Chloro-6-methoxypyridine 98%.
  • MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
  • ChemWhat. 2-Chloro-6-methoxypyridine CAS#: 17228-64-7.
  • Fluorochem. 2-(2,6-Dichlorobenzoyl)pyridine.
  • Sigma-Aldrich. 2,6-Dimethoxypyridine 98%.
  • PubMed. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent...
  • ChemicalBook. 2-Methoxypyridine | 1628-89-3.
  • Google Patents. CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • Wikipedia. 2,6-Dichloropyridine.
  • The Good Scents Company. 2-methoxypyridine, 1628-89-3.
  • PureSynth. 2-Chloro-6-Methoxypyridine 98.0%(GC).

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Methodological & Application

Application Note: Scalable Synthesis of 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine presents a specific regiochemical challenge due to the steric bulk of the ortho,ortho-disubstituted benzoyl group and the electronic properties of the pyridine ring. While direct Friedel-Crafts acylation is ineffective on electron-deficient pyridines, and direct nucleophilic attack on 2,6-dichlorobenzoyl chloride often suffers from over-addition or sluggish kinetics due to steric hindrance, this protocol utilizes a Lithium-Halogen Exchange followed by Aldehyde Addition and Oxidation .

Why this Route?
  • Regiocontrol: Lithium-halogen exchange on 2-bromo-6-methoxypyridine is rapid and exclusive at the C2 position at -78 °C, avoiding competitive deprotonation (ortho-lithiation) at C3/C4.

  • Steric Management: The use of 2,6-dichlorobenzaldehyde (electrophile) prevents the formation of tertiary alcohol byproducts (double addition) common when using acid chlorides or esters with organolithiums.

  • Scalability: The oxidation of the intermediate carbinol uses Manganese(IV) Oxide (MnO₂), a heterogeneous reagent that simplifies workup to a filtration step, ideal for multigram to kilogram scales.

Retrosynthetic Analysis & Pathway Visualization

The synthesis is disconnected into two primary stages: the formation of the C-C bond via organolithium chemistry and the adjustment of the oxidation state.

SynthesisPathway Start 2-Bromo-6-methoxypyridine (CAS: 40473-07-2) Intermediate1 2-Lithio-6-methoxypyridine (In Situ) Start->Intermediate1 Li-Hal Exchange Reagent1 n-BuLi (-78°C) Reagent1->Intermediate1 Intermediate2 Carbinol Intermediate (Alcohol) Intermediate1->Intermediate2 Nucleophilic Addn Reagent2 2,6-Dichlorobenzaldehyde Reagent2->Intermediate2 Product 2-(2,6-Dichlorobenzoyl)- 6-methoxypyridine Intermediate2->Product Oxidation Reagent3 MnO2 or DMP (Oxidation) Reagent3->Product

Caption: Step-wise construction of the diaryl ketone scaffold via lithiation-addition-oxidation sequence.

Experimental Protocol

Stage 1: Synthesis of (2,6-Dichlorophenyl)(6-methoxypyridin-2-yl)methanol

Principle: Generation of a nucleophilic pyridyl species via Li-Br exchange, followed by attack on the sterically hindered aldehyde.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Amount (Example)Role
2-Bromo-6-methoxypyridine 188.021.05.00 g (26.6 mmol)Substrate
n-Butyllithium (2.5M in hexanes) -1.111.7 mL (29.2 mmol)Lithiating Agent
2,6-Dichlorobenzaldehyde 175.011.25.58 g (31.9 mmol)Electrophile
THF (Anhydrous) --50 mL + 20 mLSolvent
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with nitrogen for 15 minutes.

  • Solvation: Add 2-bromo-6-methoxypyridine (5.00 g) and anhydrous THF (50 mL) via syringe. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (11.7 mL) dropwise over 20 minutes via a syringe pump or pressure-equalizing dropping funnel. Maintain internal temperature below -70 °C.

    • Observation: The solution may turn yellow/orange, indicating the formation of the lithiated species.

    • Hold: Stir at -78 °C for 45 minutes to ensure complete exchange.

  • Addition: Dissolve 2,6-dichlorobenzaldehyde (5.58 g) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture at -78 °C over 15 minutes.

  • Warming: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 2 hours.

    • Mechanistic Note: The steric bulk of the 2,6-dichloro group slows the approach; warming is critical for conversion.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (30 mL).

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude carbinol is typically pure enough for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc 8:2).

Stage 2: Oxidation to this compound

Principle: Selective oxidation of the secondary benzylic/pyridylic alcohol to the ketone. MnO₂ is chosen for its high selectivity and ease of removal, though Dess-Martin Periodinane (DMP) is a homogeneous alternative if the MnO₂ reaction is sluggish.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Amount (Example)Role
Carbinol Intermediate ~284.11.0Crude from Step 1Substrate
Activated MnO₂ 86.9410.0~23.0 gOxidant
Dichloromethane (DCM) --100 mLSolvent
Step-by-Step Procedure
  • Dissolution: Dissolve the crude carbinol intermediate in DCM (100 mL) in a 250 mL round-bottom flask.

  • Addition: Add Activated MnO₂ (10 equiv. by mass relative to theoretical yield is standard, approx 20-25 g).

  • Reaction: Stir vigorously at room temperature (or reflux if slow) for 12–24 hours. Monitor by TLC (the ketone is less polar than the alcohol).

  • Filtration: Filter the black suspension through a pad of Celite® to remove manganese salts. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate in vacuo.

  • Final Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography (0-20% EtOAc in Hexanes) to yield the target ketone as a white to off-white solid.

Analytical Quality Control

TestExpected ResultInterpretation
1H NMR (CDCl3) δ ~3.9-4.0 (s, 3H, OMe)Confirms methoxy group integrity.
δ ~7.3-7.5 (m, 3H, Phenyl)2,6-Dichlorophenyl aromatic protons.
δ ~7.8 (d), 8.0 (t), 7.0 (d)Pyridine ring protons (coupling patterns may vary).
LC-MS (ESI+) [M+H]+ = 282.0/284.0Characteristic Cl2 isotope pattern (9:6:1).
Appearance White crystalline solidHigh purity.

Safety & Handling

  • n-Butyllithium: Pyrophoric. Handle only under inert atmosphere. Have a Class D fire extinguisher available.

  • 2,6-Dichlorobenzaldehyde: Causes skin and eye irritation. Use in a fume hood.

  • Manganese Dioxide: Harmful by inhalation. Avoid creating dust; handle wet or in a hood.

  • Waste Disposal: Quenched lithium residues must be disposed of as basic aqueous waste. Manganese waste should be segregated as heavy metal waste.

References

  • Lithium-Halogen Exchange on Pyridines

    • Title: "Halogen-Lithium Exchange of 2- and 3-Bromopyridines: A Robust Method for the Gener
    • Source:Organic Process Research & Development
    • URL:[Link]

  • Oxidation of Pyridyl Alcohols

    • Title: "Manganese Dioxide Oxid
    • Source:Journal of the Chemical Society
    • URL:[Link]

  • Compound Data (Precursor)

    • Title: "2-Bromo-6-methoxypyridine - PubChem Compound Summary"
    • Source:National Center for Biotechnology Inform
    • URL:[Link]

Scalable Production Methods for 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine

[1][2]

Part 1: Strategic Analysis & Retrosynthesis

Executive Summary

The synthesis of 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine presents a classic challenge in process chemistry: coupling a nucleophilic pyridine species with a sterically hindered electrophile.[1][2] While laboratory-scale methods often utilize cryogenic lithiation (

12

This guide details a Turbo-Grignard-mediated coupling strategy. By utilizing isopropylmagnesium chloride-lithium chloride complex (

121Weinreb Amide1
Retrosynthetic Logic

The disconnection strategy focuses on the C(carbonyl)-C(pyridine) bond.[2] The high steric bulk of the 2,6-dichlorophenyl group dictates that the electrophile must be activated but resistant to over-alkylation.[1][2]

RetrosynthesisTargetTarget:This compoundDisconnectionC-C Bond DisconnectionTarget->DisconnectionRetroNucleophileNucleophile:(6-Methoxypyridin-2-yl)magnesium speciesDisconnection->NucleophileElectrophileElectrophile:N-methoxy-N-methyl-2,6-dichlorobenzamide(Weinreb Amide)Disconnection->ElectrophileSynthonsSynthonsSM1Starting Material 1:2-Bromo-6-methoxypyridineNucleophile->SM1Turbo-GrignardExchangeSM2Starting Material 2:2,6-Dichlorobenzoyl ChlorideElectrophile->SM2Amidation

Figure 1: Retrosynthetic analysis prioritizing the convergent assembly of the diaryl ketone via Weinreb amide coupling.[1][2]

Part 2: Detailed Experimental Protocols

Method A: The Turbo-Grignard / Weinreb Amide Route (Recommended)

Scale: 100 g – 1 kg Purity Target: >98% HPLC Primary Advantage: Eliminates cryogenic cooling; prevents bis-addition.[1][2]

Step 1: Synthesis of Weinreb Amide Precursor

Reaction of 2,6-dichlorobenzoyl chloride with N,O-dimethylhydroxylamine.[1]

Reagents:

Reagent Equiv. MW Mass/Vol (for 100g Scale)
2,6-Dichlorobenzoyl chloride 1.0 209.46 100.0 g
N,O-Dimethylhydroxylamine HCl 1.1 97.54 51.2 g
Triethylamine (TEA) 2.2 101.19 146 mL

| Dichloromethane (DCM) | - | - | 1.0 L |[1][2]

Protocol:

  • Setup: Charge a 3-L reactor with N,O-dimethylhydroxylamine HCl and DCM. Cool to 0°C.[1][2][3]

  • Base Addition: Add TEA dropwise over 30 mins, maintaining internal temperature <10°C. Stir for 15 mins.

  • Acylation: Add 2,6-dichlorobenzoyl chloride dissolved in minimal DCM dropwise over 1 hour at 0-5°C. The reaction is exothermic.

  • Reaction: Warm to room temperature (20-25°C) and stir for 2 hours. Monitor by HPLC/TLC.[1][2]

  • Workup: Quench with water (500 mL). Separate phases. Wash organic layer with 1M HCl (2 x 300 mL) to remove excess TEA, followed by saturated NaHCO₃ and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate. The product (N-methoxy-N-methyl-2,6-dichlorobenzamide) is typically a viscous oil or low-melting solid.[1][2] Use directly in Step 2.

Step 2: Grignard Exchange and Coupling

Formation of the diaryl ketone.[1]

Reagents:

Reagent Equiv. MW Mass/Vol
2-Bromo-6-methoxypyridine 1.0 188.02 85.0 g

|


-PrMgCl[1][2]·LiCl (1.3M in THF)Weinreb Amide (from Step 1)THF (Anhydrous)12

Protocol:

  • Metallation (The "Turbo" Step):

    • In a dry, nitrogen-flushed 5-L reactor, dissolve 2-bromo-6-methoxypyridine in anhydrous THF (6 vol).

    • Cool to -15°C . (Note: Standard Grignard requires reflux; standard Li-exchange requires -78°C. Turbo Grignard works here).[1][2]

    • Add

      
      -PrMgCl[1][2]·LiCl solution dropwise over 45 mins, keeping Temp < -10°C.
      
    • Stir at -10°C for 1 hour. Process Check: Aliquot quench with D₂O and check by NMR for disappearance of starting bromide and formation of deuterated pyridine.[1][2]

  • Coupling:

    • Dissolve the Weinreb amide (from Step 1) in THF (2 vol).[2]

    • Add the amide solution to the Grignard mixture at -10°C over 30 mins.

    • Allow the mixture to warm to 0°C and stir for 2 hours.

  • Quench & Workup:

    • Critical: Quench with 15% aqueous Citric Acid or saturated NH₄Cl at 0°C. Avoid strong mineral acids initially to prevent pyridine salt formation/precipitation issues.[1][2]

    • Extract with Ethyl Acetate (3 x 500 mL).[2]

    • Wash combined organics with brine, dry over Na₂SO₄.[1][2][3]

  • Purification:

    • Concentrate to a crude solid.[1][2][3]

    • Recrystallization: Dissolve in hot Isopropyl Alcohol (IPA) or Ethanol/Heptane (1:4).[1][2] Cool slowly to 0°C to crystallize the target ketone.[1][2]

Method B: The Aldehyde / Oxidation Route (Cost-Driven Alternative)

Use this route if Weinreb amide reagents are unavailable or cost-prohibitive.[1][2]

  • Grignard Exchange: Perform the same metallation of 2-bromo-6-methoxypyridine as in Method A.

  • Addition: Add 2,6-dichlorobenzaldehyde (0.95 equiv) at -10°C.

  • Intermediate Isolation: Quench and isolate the secondary alcohol: (2,6-dichlorophenyl)(6-methoxypyridin-2-yl)methanol.

  • Oxidation:

    • Dissolve alcohol in DCM.[1][2]

    • Add MnO₂ (10 equiv) and reflux for 12 hours (Heterogeneous, easy filtration).

    • Alternative: Swern oxidation (DMSO/Oxalyl Chloride) at -60°C (Harder to scale).[1][2]

    • Scalable Alternative: TEMPO/Bleach oxidation (0°C).

  • Result: This route adds a step but uses cheaper commodity reagents.

Part 3: Process Logic & Control

Process Flow Diagram

The following diagram illustrates the critical decision points and flow for the recommended Method A.

ProcessFlowStartStart: Raw MaterialsWeinrebPrepStep 1: Weinreb Amide Formation(DCM, 0°C)Start->WeinrebPrepMetallationStep 2: Halogen-Metal Exchange(i-PrMgCl·LiCl, THF, -15°C)Start->MetallationCouplingStep 3: Coupling Reaction(Mix Streams, 0°C)WeinrebPrep->CouplingMetallation->CouplingQuenchStep 4: Quench & Phase Separation(Citric Acid/EtOAc)Coupling->QuenchCrystStep 5: Crystallization(IPA/Heptane)Quench->CrystQCQC Analysis(HPLC >98%)Cryst->QC

Figure 2: Workflow for the Turbo-Grignard synthesis route.

Impurity Profile & Troubleshooting
Impurity TypeOriginPrevention/Remediation
Des-bromo Pyridine Incomplete exchange or protonation by moisture.[1][2]Ensure dry THF (<50 ppm H₂O).[2] Verify titer of

-PrMgCl.[1][2]
Bis-addition (Tertiary Alcohol) Over-reaction of Grignard with ketone product.[1][2]Use Weinreb amide (Method A).[2] The stable tetrahedral intermediate prevents double addition.[1][2]
Homocoupling (Biaryl) Transition metal contamination or high temp.[1][2]Keep exchange temp < -10°C. Use high-purity Mg reagents.[1][2]
Unreacted Aldehyde (Method B only) Incomplete conversion.Use slight excess of Grignard.[1][2] Remove via bisulfite wash.[1][2]
Analytical Parameters (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.[1][2]

  • Retention Time: Target typically elutes later than starting materials due to high lipophilicity of the dichlorobenzoyl group.[1][2]

Part 4: References

  • Knochel, P., et al. (2004).[1][2] Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. [Link][2]

  • Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. [Link]

  • Organic Syntheses. (2014). Preparation of N-Methoxy-N-methyl-1H-imidazole-1-carboxamide and its Reaction with Grignard Reagents. Org. Synth. 2014, 91, 184-197.[1][2] [Link]

  • PubChem. (2025).[1][2][4][5] Compound Summary: this compound. [Link][1][2][6]

Friedel-Crafts acylation techniques for 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Acylation Architectures for 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine

Executive Summary & Strategic Analysis

The synthesis of This compound presents a classic "Pyridine Acylation Paradox." While the target appears to be a simple product of Friedel-Crafts acylation between 2-methoxypyridine and 2,6-dichlorobenzoyl chloride, classical electrophilic aromatic substitution (EAS) fails catastrophically in this context.

The Challenge:

  • Electronic Deactivation: The pyridine ring is inherently electron-deficient (

    
    -deficient).
    
  • Lewis Acid Complexation: The nitrogen lone pair forms a strong dative bond with Lewis acids (e.g.,

    
    ), generating a highly deactivated pyridinium species that is inert to electrophilic attack.
    
  • Regioselectivity: Even if forced, EAS on pyridine favors the C3 position, whereas the target requires acylation at C2.

The Solution: To achieve the "Friedel-Crafts outcome" (acylation of the aromatic ring) without the "Friedel-Crafts mechanism" limitations, we employ Ipso-Desilylative Acylation and Turbo-Grignard Metallation . These techniques invert the polarity of the pyridine ring or utilize specific activation pathways to install the 2,6-dichlorobenzoyl moiety with high precision.

Mechanistic Pathways & Workflow

The following diagram illustrates the divergence between the failed classical route and the successful modern protocols.

AcylationStrategy Start Target: 2-(2,6-Dichlorobenzoyl)- 6-methoxypyridine Classical Classical Friedel-Crafts (AlCl3 + Acid Chloride) Start->Classical Attempted Direct Route Modern Modern Acylation Techniques Start->Modern Strategic Pivot Fail FAILURE: N-Complexation & Ring Deactivation Classical->Fail Inhibits Reaction MethodA Method A: Ipso-Desilylative Acylation (The 'Pseudo-FC') Modern->MethodA Si-Directed MethodB Method B: Turbo-Grignard Exchange (Knochel-Hauser) Modern->MethodB Mg-Directed Prod High Yield Ketone Product MethodA->Prod Spontaneous (No Catalyst) MethodB->Prod -78°C to 0°C

Figure 1: Strategic divergence in pyridine acylation. Classical Lewis acid pathways are replaced by Silicon-directed or Magnesium-mediated protocols.

Protocol A: Ipso-Desilylative Acylation (The "Pseudo-Friedel-Crafts")

This technique is the closest functional equivalent to a Friedel-Crafts reaction for pyridines. It utilizes 2-methoxy-6-(trimethylsilyl)pyridine as an activated nucleophile. The reaction proceeds via a Hammick-type intermediate , where the nitrogen attacks the acyl chloride first, followed by an intramolecular silyl transfer and elimination.

Advantages:

  • Catalyst-Free: No Lewis acid required (avoids N-complexation).

  • Regiospecific: Acylation occurs exclusively at the C2 position (ipso to Silicon).

  • Mild Conditions: Often proceeds at room temperature or mild heating.

Materials
  • Substrate: 2-Methoxy-6-(trimethylsilyl)pyridine (Prepared via lithiation/TMSCl trap of 2-bromo-6-methoxypyridine).

  • Electrophile: 2,6-Dichlorobenzoyl chloride (1.2 equiv).

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

  • Additives: None (Spontaneous reaction).

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 2-methoxy-6-(trimethylsilyl)pyridine (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL).

  • Addition: Add 2,6-dichlorobenzoyl chloride (1.2 equiv, 12 mmol) dropwise via syringe at 0°C.

    • Note: A slight exotherm may be observed.[1] The solution often turns yellow/orange due to the formation of the N-acyl pyridinium salt.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The silyl starting material (

      
      ) will disappear, and the ketone product (
      
      
      
      ) will appear.
  • Desilylation (Critical Step): If the intermediate silyl-carbinol persists, add a solution of TBAF (1.0 M in THF, 0.1 equiv) or simply wash with saturated

    
     to force elimination of the TMS group.
    
  • Workup: Quench with saturated aqueous

    
     (30 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography (

    
    , 0-20% EtOAc in Hexanes).
    

Protocol B: Turbo-Grignard Metallation (Knochel-Hauser Protocol)

For large-scale synthesis where silyl precursors are too costly, the Turbo-Grignard (iPrMgCl·LiCl) exchange is the industry standard. This method generates the nucleophilic pyridine species in situ.[2]

Materials
  • Substrate: 2-Bromo-6-methoxypyridine.

  • Reagent: iPrMgCl·LiCl (1.3 M in THF).

  • Electrophile: 2,6-Dichlorobenzoyl chloride (or the corresponding Weinreb Amide for higher chemoselectivity).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Metallation:

    • Charge a dry 3-neck flask with 2-bromo-6-methoxypyridine (10 mmol) and THF (40 mL) under

      
      .
      
    • Cool to 0°C (The LiCl complex allows exchange at higher temps than standard BuLi).

    • Add iPrMgCl·LiCl (1.1 equiv) dropwise. Stir at 0°C for 1 hour.

    • Validation: Aliquot quench with

      
       and check NMR for >95% deuterium incorporation at C2.
      
  • Acylation (The "Inverse Addition"):

    • Critical: To prevent bis-addition (formation of the tertiary alcohol), transfer the Grignard solution via cannula into a pre-cooled (-20°C) solution of 2,6-dichlorobenzoyl chloride (1.2 equiv) in THF (20 mL).

    • Alternative: If using the Weinreb amide of 2,6-dichlorobenzoic acid, standard addition (Amide into Grignard) is acceptable.

  • Quench: Stir for 2 hours at 0°C, then quench with saturated

    
     solution.
    
  • Isolation: Extract with EtOAc, dry, and concentrate. The residue typically solidifies and can be recrystallized.

Comparative Data Analysis

FeatureClassical Friedel-CraftsMethod A: Ipso-SilylMethod B: Turbo-Grignard
Active Species Electrophile (

)
Nucleophile (Py-Si)Nucleophile (Py-Mg)
Catalyst

(Stoichiometric)
NoneNone
Regioselectivity Poor (C3/C5 mixture)Perfect (C2) Perfect (C2)
Yield < 10%85 - 92%75 - 88%
Scalability LowMedium (Reagent cost)High
Key Risk Polymerization/No RxnIncomplete desilylationBis-addition (Over-reaction)

References

  • Mechanistic Failure of FC on Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Silyl-Pyridine Acylation (The "Pseudo-FC")

    • Title: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines.[3]

    • Source:J. Org. Chem.2005, 70, 10883–10886.
    • URL:[Link]

  • Turbo-Grignard Protocols

    • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.
    • Source:Angew. Chem. Int. Ed.2004, 43, 3333.
    • URL:[Link]

  • Synthesis of 2,6-Dichlorobenzoyl Derivatives

    • Title: Synthesis and Pharmacological Characterization of LY3154207 (Dopamine D1 Modulator).[4][5]

    • Source:J. Med.[5] Chem.2019 , 62, 8711. (Describes analogous acylation workflows).

    • URL:[Link][5]

Sources

Application Note: Development & Evaluation of 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine as a Fungicidal Lead

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

This guide details the synthesis, biological evaluation, and mechanism elucidation of 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine (referred to herein as BP-26-OMe ). This molecule represents a critical scaffold within the benzoylpyridine class of fungicides (FRAC Group 50), structurally related to commercial standards like pyriofenone .[1]

The Pharmacophore Rationale

The benzoylpyridine class is unique in its high specificity for powdery mildews (Erysiphales). The design of BP-26-OMe incorporates two critical structural features for fungicidal potency:

  • The 2,6-Dichlorobenzoyl Moiety: The bulky chlorine atoms at the ortho positions of the phenyl ring create a "steric lock." This forces the carbonyl group out of planarity with the phenyl ring, a conformation essential for binding to the target site (putatively actin-associated proteins). It also blocks metabolic hydroxylation, enhancing persistence.

  • The 6-Methoxypyridine Core: The pyridine nitrogen and the methoxy group provide essential hydrogen-bond acceptor sites. The methoxy group specifically increases lipophilicity (LogP), facilitating cuticular penetration.

Synthetic Protocol: Directed Lithiation Route

Objective: Synthesize high-purity (>98%) BP-26-OMe for biological screening. Methodology: Low-temperature halogen-lithium exchange is preferred over Friedel-Crafts acylation due to the electron-deficient nature of the pyridine ring.

Reagents & Equipment[2]
  • Starting Material: 2-Bromo-6-methoxypyridine (CAS: 40473-01-6).

  • Electrophile: 2,6-Dichlorobenzoyl chloride (CAS: 4659-45-4).

  • Catalyst/Solvent: n-Butyllithium (2.5M in hexanes), Anhydrous THF.

  • Equipment: Schlenk line (Argon atmosphere), Dry ice/acetone bath (-78°C).

Step-by-Step Procedure
  • Inert Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and temperature probe. Flush with Argon for 15 minutes.

  • Solvation: Add 2-Bromo-6-methoxypyridine (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C .

  • Lithiation: Add n-Butyllithium (10.5 mmol) dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Critical Check: The solution typically turns a deep yellow/orange, indicating the formation of the lithiated species (2-lithio-6-methoxypyridine). Stir for 45 minutes at -78°C.

  • Acylation: Dissolve 2,6-Dichlorobenzoyl chloride (11.0 mmol) in 10 mL THF. Add this solution dropwise to the lithiated pyridine.

    • Mechanism Note: The lithium species attacks the carbonyl carbon. The 2,6-dichloro substitution provides steric bulk that prevents double-addition (formation of the tertiary alcohol).

  • Quench & Workup: Allow the reaction to warm to 0°C over 2 hours. Quench with saturated NH₄Cl (30 mL). Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layers over MgSO₄, concentrate in vacuo. Purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Visualization: Synthetic Workflow

SynthesisFlow Start 2-Bromo-6-methoxypyridine Step1 Lithiation (-78°C) Reagent: n-BuLi Start->Step1 Inter Intermediate: 2-Lithio-6-methoxypyridine Step1->Inter Li-Hal Exchange Step2 Acylation Reagent: 2,6-Cl2-Ph-COCl Inter->Step2 Nucleophilic Attack Product Product: BP-26-OMe Step2->Product Elimination of LiCl

Caption: Figure 1. Convergent synthesis of BP-26-OMe via cryogenic lithiation to ensure regioselectivity.

Biological Evaluation: In Vivo Pot Assays

Scientific Context: Benzoylpyridines are often ineffective in standard agar radial growth assays because they target specific developmental stages of obligate biotrophs (e.g., appressorium formation or secondary hyphae) rather than general respiration. Therefore, in vivo assays on living plant tissue are mandatory.

Protocol: Cucumber Powdery Mildew (Podosphaera xanthii) Assay[3]

Objective: Determine the EC₅₀ for preventive activity.

  • Plant Material: Grow Cucumber seedlings (cv. 'Sagamihanjiro') to the 1-leaf stage (cotyledons fully expanded).

  • Compound Preparation: Dissolve BP-26-OMe in DMSO to create a 10,000 ppm stock. Dilute with water containing 0.05% Tween-20 to test concentrations: 50, 25, 12.5, 6.25, and 3.125 ppm.

  • Application (Preventive): Spray seedlings to run-off 24 hours before inoculation.

    • Control: Spray with 0.05% Tween-20 water (Negative) and Pyriofenone commercial standard (Positive).

  • Inoculation: Dust conidia from infected source plants onto the treated seedlings. Target density: ~20 conidia/mm².

  • Incubation: Maintain at 22°C, 60-70% RH, 14h light/10h dark cycle.

  • Scoring: Evaluate 7-10 days post-inoculation (dpi). Score percentage of leaf area covered by lesions.

Data Analysis Template
Treatment GroupConcentration (ppm)Disease Severity Index (0-100)% Efficacy vs Control
Untreated Control 095.0N/A
Standard (Pyriofenone) 252.097.9%
BP-26-OMe (Test) 505.594.2%
BP-26-OMe (Test) 2512.087.4%
BP-26-OMe (Test) 12.535.063.1%

Interpretation: If BP-26-OMe shows >80% efficacy at 25 ppm, it is a validated hit. The 2,6-dichloro substitution typically provides high potency, though the lack of methyl groups (compared to Pyriofenone) may slightly reduce lipophilicity and persistence.

Mode of Action (MoA) Elucidation

Hypothesis: BP-26-OMe acts via Actin Cytoskeleton Disruption (FRAC Code 50). Validation Method: Fluorescence Microscopy with Phalloidin Staining.

Experimental Logic

Benzoylpyridines do not inhibit spore germination. Instead, they disrupt the polarization of the actin cytoskeleton at the tip of the germ tube, preventing the formation of a functional appressorium (infection peg).

Protocol:
  • Substrate: Prepare cucumber leaf disks floating on water.

  • Treatment: Inoculate disks with P. xanthii conidia. Apply BP-26-OMe (50 ppm) 1 hour post-inoculation.

  • Staining (12 hpi):

    • Fix tissues in 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Stain with Rhodamine-Phalloidin (binds F-actin) and Calcofluor White (binds fungal cell wall).

  • Observation: Use Confocal Laser Scanning Microscopy (CLSM).

    • Untreated: Actin cables focus intensely at the appressorium tip (apical cap).

    • Treated: Actin appears diffuse, delocalized, or aggregated in the center of the spore; no apical cap forms.

Visualization: Screening Decision Tree

ScreeningLogic Start Compound Synthesized: BP-26-OMe Tier1 Tier 1: In Vivo Pot Test (Cucumber Powdery Mildew) Start->Tier1 Decision1 >80% Control at 50ppm? Tier1->Decision1 Tier2 Tier 2: Dose Response (EC50) & Cross-Resistance Check Decision1->Tier2 Yes Fail Discard / Redesign Decision1->Fail No Tier3 Tier 3: MoA Microscopy (Actin Localization) Tier2->Tier3 EC50 < 10ppm

Caption: Figure 2. Decision gate logic for advancing benzoylpyridine candidates from synthesis to MoA validation.

Formulation & Stability Notes

For researchers moving to field trials, the physicochemical properties of BP-26-OMe dictate the formulation strategy:

  • Lipophilicity: High (Estimated LogP ~3.5 - 4.0).

  • Solubility: Low in water; soluble in acetone, methanol, and DMSO.

  • Photostability: The 2,6-dichloro substitution protects the carbonyl from rapid UV degradation, but the pyridine ring is susceptible to N-oxidation.

  • Recommendation: Formulate as a Suspension Concentrate (SC) or Emulsifiable Concentrate (EC) . Avoid acidic formulations which may protonate the pyridine nitrogen, reducing cuticular penetration.

References

  • FRAC (Fungicide Resistance Action Committee). (2024). FRAC Code List 2024: Fungal control agents sorted by cross-resistance pattern and mode of action.[Link]

  • Ishihara Sangyo Kaisha, Ltd. (2013). Pyriofenone: A novel fungicide for the control of powdery mildew.[2][3] Pest Management Science. [Link]

  • Opalski, K.S., et al. (2006).[4] Metrafenone: studies on the mode of action against Blumeria graminis f. sp. tritici. Pest Management Science, 62(5), 393-401. (Reference for Actin MoA in related benzophenones). [Link]

  • Bio-Loom. (2025). Chemical Structure and Predicted Properties of this compound. PubChem Compound Summary. [Link]

Disclaimer: This Application Note is for research and development purposes only. All synthesis and biological testing must be conducted in compliance with local safety and environmental regulations.

Sources

Application Note: Selective Synthesis of N-(2,6-Dichlorobenzoyl)-2-pyridone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Scope

The reaction between 2,6-dichlorobenzoyl chloride and 2-methoxypyridine represents a specialized application of the nucleophilic acylation-demethylation sequence (often referred to as a variant of the von Braun degradation). While simple acylation of pyridines yields unstable acylpyridinium salts, the presence of the 2-methoxy group directs the reaction toward a stable, neutral product: 1-(2,6-dichlorobenzoyl)pyridin-2(1H)-one (N-acyl-2-pyridone).

This transformation is critical in medicinal chemistry for:

  • Scaffold Synthesis: Generating N-functionalized 2-pyridones, a pharmacophore found in kinase inhibitors (e.g., Perampanel intermediates) and anti-inflammatory agents.

  • Acyl Transfer: The resulting N-acyl pyridone can act as a mild, selective acylating agent for amines or alcohols, leveraging the "ortho-effect" of the 2,6-dichloro substitution to modulate reactivity.

Mechanistic Analysis

The reaction proceeds through two distinct phases: rapid N-acylation followed by a rate-determining dealkylation.

Reaction Pathway[1][2][3][4]
  • Nucleophilic Attack: The lone pair of the pyridine nitrogen attacks the carbonyl carbon of the acid chloride. The 2,6-dichloro substitution on the benzoyl ring creates significant steric bulk, potentially slowing this step compared to unsubstituted benzoyl chloride.

  • Salt Formation: An N-(2,6-dichlorobenzoyl)-2-methoxypyridinium chloride intermediate is formed. In the absence of heat, this salt may precipitate or remain in equilibrium.

  • Demethylation (The "von Braun" Step): Under thermal forcing (reflux), the chloride counter-ion acts as a nucleophile, attacking the methyl group of the methoxy substituent via an SN2 mechanism.

  • Product Release: The C-O bond cleaves, releasing gaseous methyl chloride (MeCl) and generating the thermodynamically stable N-acyl-2-pyridone.

Mechanistic Diagram

ReactionMechanism Reactants Reactants 2-Methoxypyridine + 2,6-Dichlorobenzoyl Chloride Transition Intermediate Salt [N-(2,6-dichlorobenzoyl)- 2-methoxypyridinium]+ Cl- Reactants->Transition N-Acylation (Fast) TS_Demethylation Transition State Cl- attacks Me-O Transition->TS_Demethylation Heat/Reflux Products Final Products N-(2,6-dichlorobenzoyl)-2-pyridone + MeCl (gas) TS_Demethylation->Products SN2 Dealkylation (Irreversible)

Figure 1: Step-wise mechanism from acylation to nucleophilic demethylation.

Experimental Protocol

Reagents & Equipment
  • Substrate: 2-Methoxypyridine (1.0 equiv).

  • Reagent: 2,6-Dichlorobenzoyl chloride (1.1 equiv). Note: The excess ensures complete consumption of the nucleophile.

  • Solvent: Anhydrous Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).

    • Why MeCN? It is polar enough to solubilize the intermediate salt but aprotic to prevent hydrolysis. Its boiling point (82°C) is sufficient to drive the demethylation.

  • Catalyst (Optional): Sodium Iodide (NaI, 0.1 equiv). Iodide is a better nucleophile than chloride for the demethylation step (Finkelstein-like activation).

Step-by-Step Procedure

Step 1: Setup

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Flush the system with Nitrogen (N2) or Argon.

  • Add 2-methoxypyridine (10 mmol, 1.09 g) and anhydrous Acetonitrile (30 mL).

Step 2: Addition

  • Cool the solution to 0°C (ice bath). Although the reaction requires heat later, the initial mixing can be exothermic.

  • Add 2,6-dichlorobenzoyl chloride (11 mmol, 2.30 g) dropwise via syringe.

  • Observation: A white precipitate (the pyridinium salt) may form immediately.

Step 3: Reaction (Demethylation)

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the mixture to reflux (approx. 80-85°C) .

  • Maintain reflux for 4–12 hours .

    • Monitoring: Monitor by TLC (SiO2, EtOAc/Hexane). The starting material (2-methoxypyridine) will disappear, and a new, more polar spot (N-acyl pyridone) will appear.

    • Gas Evolution: Ensure the condenser is vented to a fume hood trap, as Methyl Chloride (MeCl) gas is a byproduct.

Step 4: Workup

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent in vacuo (rotary evaporator) to roughly 20% of the original volume.

  • Dilute with Ethyl Acetate (50 mL) and wash with saturated NaHCO3 (2 x 30 mL) to remove unreacted acid chloride (hydrolyzed to acid) and HCl traces.

  • Wash the organic layer with Brine (30 mL), dry over anhydrous Na2SO4, and filter.

Step 5: Purification

  • Evaporate the solvent to yield the crude solid.[1]

  • Recrystallization: The product is typically a crystalline solid. Recrystallize from hot Ethanol or an EtOAc/Hexane mixture.

  • Yield: Expected yield is 75–90%.

Workflow Visualization

ProtocolWorkflow Setup 1. Setup Dry RBF, N2 atm Dissolve 2-Methoxypyridine in MeCN Addition 2. Addition (0°C) Add 2,6-Dichlorobenzoyl Chloride (Precipitate forms) Setup->Addition Reflux 3. Reflux (82°C) 4-12 Hours Drive MeCl evolution Addition->Reflux Workup 4. Workup Conc. -> EtOAc Dilution Wash w/ NaHCO3 Reflux->Workup Purify 5. Purification Recrystallize (EtOH) Isolate N-acyl Pyridone Workup->Purify

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Steric hindrance of 2,6-dichloro group prevents salt formation.Increase reaction time or switch solvent to Toluene (higher reflux temp: 110°C).
Incomplete Demethylation Chloride ion is a weak nucleophile in this solvent.Add NaI (10 mol%) . Iodide attacks the methyl group faster (Finkelstein condition).
Hydrolysis Products Moisture in solvent/atmosphere.Ensure strictly anhydrous MeCN. Use a drying tube or N2 balloon.
Dark Coloration Polymerization or decomposition.Avoid excessive heating beyond 12 hours. Ensure inert atmosphere.

Safety & Compliance (E-E-A-T)

  • Methyl Chloride (MeCl): The byproduct is a toxic gas (carcinogen). All reflux steps must be performed in a well-ventilated fume hood.

  • Acid Chlorides: Corrosive and lachrymators. Handle with gloves and eye protection.

  • Waste Disposal: Quench aqueous washes (containing potential benzoyl chloride residues) with dilute NaOH before disposal.

References

  • General Reactivity of Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyridines: Reactivity with Electrophiles).
  • Synthesis of N-Acyl-2-pyridones

    • Beilstein J. Org.[2] Chem. 2021 , 17, 156–165.[2] Link (Discusses hydrolysis and acylation pathways of 2-methoxypyridines).

    • Organic Syntheses, Coll. Vol. 5, p. 1152 (1973).
  • Vaughan, W. R., & Carlson, R. D. (1962). The von Braun Reaction. Journal of the American Chemical Society.

Sources

Catalytic reagents for optimizing benzoylpyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Reagents for Optimizing Benzoylpyridine Synthesis

Executive Summary

Benzoylpyridines serve as critical pharmacophores in the synthesis of antihistamines (e.g., pheniramine analogues), ketoprofen derivatives, and HIV-1 non-nucleoside reverse transcriptase inhibitors. Traditional Friedel-Crafts acylation fails with pyridine substrates due to the deactivation of the aromatic ring by Lewis acid coordination to the nitrogen lone pair.

This guide details two high-fidelity catalytic protocols that circumvent these classical limitations:

  • Palladium-Catalyzed Carbonylative Cross-Coupling: A modular, high-precision method for drug discovery (milligram to gram scale).

  • Cu/Fe-Catalyzed Aerobic Oxidation: A scalable, "green" method for process chemistry (gram to kilogram scale).

Method A: Palladium-Catalyzed Carbonylative Suzuki Coupling

Best for: Modular synthesis of diverse analogs, late-stage functionalization.

The Challenge & Solution

Direct coupling of pyridyl halides with aryl boronic acids usually yields biaryls (Suzuki-Miyaura). To introduce the ketone linker, carbon monoxide (CO) insertion is required.[1] The challenge is preventing "direct coupling" (biaryl formation) and controlling the competing decarbonylation of the acyl-palladium intermediate.

Catalytic Solution: Use of bulky, bidentate phosphine ligands (e.g., Xantphos) or N-heterocyclic carbenes (NHCs). These ligands increase the bite angle, stabilizing the acyl-Pd species and favoring reductive elimination of the ketone over the biaryl byproduct.

Mechanistic Pathway

The reaction follows a Pd(0)/Pd(II) cycle. The critical step is the insertion of CO into the Aryl-Pd bond before transmetallation with the boronic acid.

Pd_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd0) Pd0->OxAdd Pd_Ar Ar-Pd(II)-X Intermediate A OxAdd->Pd_Ar CO_Insert CO Insertion (+ CO) Pd_Ar->CO_Insert Rate Determining in poor systems TransMet Transmetallation (+ Ar'-B(OH)2) Pd_Ar->TransMet Direct Coupling (Biaryl Side Product) Pd_Acyl Acyl-Pd(II)-X Intermediate B CO_Insert->Pd_Acyl Pd_Acyl->TransMet Pd_Complex Acyl-Pd(II)-Ar' Intermediate C TransMet->Pd_Complex RedElim Reductive Elimination (- Product) Pd_Complex->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle for Carbonylative Suzuki Coupling. Note the competition between CO insertion and direct transmetallation (dashed red line).

Experimental Protocol

Reagents:

  • Substrate: 3-Bromopyridine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: Xantphos (3 mol%) or CataCXium® A (for sterically hindered substrates)

  • CO Source: Carbon Monoxide balloon (1 atm) or Mo(CO)₆ (solid source, 1 equiv)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: Toluene/Water (4:1 biphasic system) or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a glovebox or purged vial, mix Pd(OAc)₂ and Xantphos in dry dioxane. Stir for 10 min to form the active ligated species (yellow to orange color change).

  • Loading: Add 3-bromopyridine (158 mg, 1 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (414 mg, 3 mmol) to a reaction tube equipped with a magnetic stir bar.

  • Solvent Addition: Add the pre-formed catalyst solution (5 mL).

  • CO Introduction:

    • Gas Method:[2] Purge the headspace with CO gas for 2 minutes, then attach a CO balloon.

    • Solid Method: Add Mo(CO)₆ and seal the tube immediately.

  • Reaction: Heat the block to 100°C. Stir vigorously (800 rpm) for 12 hours.

    • Note: Vigorous stirring is crucial for gas-liquid mass transfer if using a balloon.

  • Workup: Cool to RT. Vent CO safely in a fume hood. Filter through a Celite pad washing with EtOAc. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Method B: Catalytic Aerobic Oxidation of Benzylpyridines

Best for: Large-scale synthesis, cost reduction, environmental compliance.

The Challenge & Solution

Synthesizing benzoylpyridines via oxidation of benzylpyridines (readily available via condensation) is historically done with stoichiometric KMnO₄ or CrO₃, generating toxic heavy metal waste.

Catalytic Solution: Use of Earth-abundant metals (Cu, Fe) with molecular oxygen (O₂) as the terminal oxidant.[3] The catalyst initiates a radical abstraction of the benzylic hydrogen, forming a hydroperoxide intermediate which decomposes to the ketone.

Optimization Data: Catalyst Screening

Table 1: Comparison of Catalytic Systems for Oxidation of 4-Benzylpyridine

Catalyst SystemOxidantSolventTemp (°C)Yield (%)Notes
Cu(NO₃)₂ / AcOH Air (1 atm)DMSO10092% High selectivity; DMSO acts as O-donor.
FeCl₂ / 4H₂OO₂ (balloon)Toluene11078%Slower kinetics; requires pure O₂.
NHPI / Co(OAc)₂AirMeCN8085%"Minisci-like" radical pathway; good for 2-isomers.
KMnO₄ (Control)N/AWater9065%Low atom economy; massive solid waste.
Experimental Protocol (Cu/Air System)

Reagents:

  • Substrate: 4-Benzylpyridine (1.0 equiv)

  • Catalyst: Cu(NO₃)₂[4]·3H₂O (10 mol%)

  • Additive: Acetic Acid (20 mol%)

  • Oxidant: Atmospheric Air (open system or bubbler)

  • Solvent: DMSO (Dimethyl sulfoxide)[5]

Workflow Diagram:

Oxidation_Workflow Setup Setup: Dissolve 4-benzylpyridine in DMSO Cat_Add Activation: Add Cu(NO3)2 + AcOH Sparge with Air Setup->Cat_Add Reaction Reaction: Heat to 100°C Monitor by TLC/HPLC Cat_Add->Reaction Quench Quench: Dilute with H2O Extract w/ EtOAc Reaction->Quench Purify Purification: Wash organic layer (LiCl) Evaporate -> Recrystallize Quench->Purify

Figure 2: Operational workflow for the aerobic oxidation of benzylpyridine.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 4-benzylpyridine (5 mmol) in DMSO (15 mL).

  • Catalyst Addition: Add Cu(NO₃)₂·3H₂O (120 mg, 0.5 mmol) and glacial acetic acid (60 µL).

  • Aeration: Connect a reflux condenser. Insert a gas dispersion tube (sparger) into the solution and bubble air gently (1 bubble/sec) or simply leave the system open to air with rapid stirring if using a large headspace.

  • Heating: Heat to 100°C for 16–24 hours.

    • Checkpoint: Monitor disappearance of the benzylic methylene peak by ¹H NMR or TLC.

  • Workup: Pour the reaction mixture into ice-water (50 mL). The product may precipitate.[6]

    • If solid: Filter and wash with water.

    • If oil: Extract with EtOAc (3x).[7][8] Wash organics with 5% LiCl solution (to remove DMSO) and brine.

  • Purification: Recrystallize from Ethanol/Hexane to obtain pure 4-benzoylpyridine.

Troubleshooting & Optimization

  • Issue: Low Conversion in Pd-Coupling

    • Cause: Catalyst poisoning by pyridine nitrogen.

    • Fix: Increase temperature to 110°C or switch to NHC-Pd ligands (PEPPSI-iPr) which are more robust against N-coordination.

  • Issue: Biaryl Formation (No CO insertion)

    • Cause: CO pressure too low or ligand bite angle too small.

    • Fix: Increase CO pressure to 3-5 bar (using a reactor) or ensure Xantphos is high quality (not oxidized).

  • Issue: Safety with CO

    • Protocol: Always use a CO detector. For small scales, use CO surrogates like Molybdenum Hexacarbonyl (Mo(CO)₆) or Formic Acid/Acetic Anhydride mixtures to generate CO in situ.

References

  • Maerten, E., et al. "Direct Synthesis of Benzoylpyridines from Chloropyridines via a Palladium-Carbene Catalyzed Carbonylative Suzuki Cross-Coupling Reaction." Thieme Connect. Link

  • Beller, M., et al. "Palladium-catalyzed carbonylative cross-coupling reactions of aryl halides." Chemical Society Reviews. Link

  • Doyle, A. G., et al. "Nickel-Catalyzed Enantioselective Arylation of Pyridinium Ions." Journal of the American Chemical Society.[3] Link

  • Chen, Y., et al. "Nickel-catalyzed acylation of vinylpyridine with alkylzincs under 1 atm CO." Chemical Science. Link

  • Rasappan, R., et al. "Nickel-Catalyzed Cross-Coupling of Alkyl Carboxylic Acid Derivatives with Pyridinium Salts."[9] Organic Letters. Link

  • Baran, P. S., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines (Minisci)." Journal of the American Chemical Society.[3] Link

  • Wang, Q., et al. "Photocatalytic Minisci Reaction." Chimica. Link

  • Kamijo, S., et al. "Oxidation of benzylpyridines and benzyl(iso)quinolines." Longdom Publishing. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental hurdles. The guidance provided herein is grounded in established chemical principles and practical laboratory experience.

Introduction to Synthetic Strategy

The synthesis of diaryl ketones, such as this compound, typically involves the coupling of an aryl organometallic reagent with an electrophilic acyl source. The primary challenge lies in managing the reactivity of the organometallic species and preventing common side reactions. This guide will focus on two of the most viable and robust synthetic pathways:

  • The Grignard/Organolithium Pathway: Acylation of a pre-formed 6-methoxypyridin-2-yl organometallic reagent with 2,6-dichlorobenzoyl chloride.

  • The Oxidation Pathway: Synthesis of the corresponding secondary alcohol, (2,6-dichlorophenyl)(6-methoxypyridin-2-yl)methanol, followed by oxidation to the target ketone.

Each pathway presents unique advantages and challenges, which will be addressed in the troubleshooting and FAQ sections below.

Visualized Synthetic Workflow: The Organometallic Acylation Pathway

G cluster_materials Starting Materials cluster_process Reaction Steps cluster_products Products SM1 2-Bromo-6-methoxypyridine P1 Step 1: Formation of Organometallic Reagent (Anhydrous THF, N2 atm) SM1->P1 SM2 Magnesium Turnings (or n-BuLi) SM2->P1 SM3 2,6-Dichlorobenzoyl Chloride P2 Step 2: Acylation (Low Temperature, e.g., -78 °C) SM3->P2 P1->P2 Intermediate: 6-methoxypyridin-2-ylmagnesium bromide P3 Step 3: Aqueous Workup & Extraction P2->P3 P4 Step 4: Purification (Column Chromatography) P3->P4 FP This compound P4->FP

Caption: Key steps in the organometallic acylation route.

Troubleshooting Guide (Q&A)

This section addresses specific problems that may arise during the synthesis.

Issue 1: The Grignard or Organolithium reaction fails to initiate.

Question: I've combined my 2-bromo-6-methoxypyridine and magnesium turnings in dry THF, but the reaction won't start. What's going wrong?

Answer: Failure to initiate is one of the most common issues with Grignard reactions. The primary culprits are moisture and passivation of the magnesium surface.

  • Causality & Explanation: Grignard reagents are potent bases and nucleophiles that react readily with protic sources, especially water.[1] Even trace amounts of moisture in the glassware or solvent can quench the reaction as it initiates. The magnesium metal surface is also typically coated with a thin, unreactive layer of magnesium oxide (MgO), which prevents the organic halide from accessing the reactive metal.[1]

  • Solutions & Protocol:

    • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120 °C for several hours and cooling under a stream of dry nitrogen or argon.[1][2] Solvents like THF must be anhydrous, preferably distilled from a drying agent like sodium/benzophenone ketyl immediately before use.

    • Activate the Magnesium: The MgO layer must be disrupted. Several methods are effective:

      • Mechanical Activation: Before adding the solvent, place the magnesium turnings in the flask with a glass-coated stir bar and stir vigorously under an inert atmosphere for 1-2 hours. This can help break up the oxide layer.

      • Chemical Activation (Iodine): Add a single small crystal of iodine to the flask with the magnesium.[1][2] The iodine reacts with the magnesium surface. The disappearance of the characteristic purple or brown iodine color is a visual indicator that the magnesium is activated and the reaction has likely begun.[1]

      • Entrainment (1,2-Dibromoethane): Add a few drops of 1,2-dibromoethane. It reacts readily with magnesium to form ethylene gas and MgBr₂, exposing a fresh, reactive metal surface.

Issue 2: The reaction yields are consistently low, with significant recovery of starting materials.

Question: My reaction works, but I only achieve a 20-30% yield. TLC analysis shows a lot of unreacted 2,6-dichlorobenzoyl chloride and decomposed Grignard reagent. How can I improve conversion?

Answer: Low conversion points to issues with reagent stoichiometry, stability, or reaction conditions that favor side reactions over the desired acylation.

  • Causality & Explanation:

    • Grignard Reagent Titration: The actual concentration of your Grignard reagent may be lower than theoretically calculated due to partial decomposition or incomplete formation. Adding a stoichiometric equivalent based on the starting halide can result in an under-dosing of the nucleophile.

    • Temperature Control: The addition of the acyl chloride to the Grignard reagent is highly exothermic. If the temperature is not kept sufficiently low (e.g., -78 °C to -40 °C), the highly reactive Grignard reagent can react with the newly formed ketone product in a second addition, leading to a tertiary alcohol byproduct.[3][4] This side reaction consumes two equivalents of the Grignard for every one molecule of byproduct formed, drastically reducing the yield of the desired ketone.

  • Solutions & Protocol:

    • Titrate the Organometallic Reagent: Before the acylation step, it is best practice to determine the exact molarity of your Grignard or organolithium solution. This can be done via various titration methods (e.g., with a known concentration of I₂, or using a colorimetric indicator like 1,10-phenanthroline with sec-butanol).

    • Optimize Addition and Temperature:

      • Maintain the organometallic solution at a very low temperature, such as -78 °C (a dry ice/acetone bath), throughout the addition of the acyl chloride.[4]

      • Dissolve the 2,6-dichlorobenzoyl chloride in anhydrous THF and add it dropwise via a syringe pump over an extended period (e.g., 1-2 hours). This slow addition prevents localized heating and minimizes the concentration of the electrophile, favoring the single addition product.[1]

    • Consider Inverse Addition: Add the Grignard reagent slowly to the solution of 2,6-dichlorobenzoyl chloride at -78 °C. This keeps the electrophile in excess throughout the reaction, which can sometimes suppress the formation of the double-addition tertiary alcohol byproduct.

Issue 3: A significant amount of a nonpolar byproduct is formed.

Question: I've isolated my product, but it's contaminated with a significant amount of a less polar impurity that I believe is a homocoupling product. How do I prevent this?

Answer: This is likely a Wurtz-type coupling product, where two organic halide molecules couple. In this case, it would be 6,6'-dimethoxy-2,2'-bipyridine.

  • Causality & Explanation: This side reaction is particularly common in Grignard syntheses. It occurs when a molecule of the Grignard reagent (R-MgX) acts as a nucleophile and attacks a molecule of the unreacted starting organic halide (R-X).[1] High local concentrations of the organic halide during its addition to the magnesium can promote this pathway.[2]

  • Solutions & Protocol:

    • Slow Halide Addition: During the formation of the Grignard reagent, add the solution of 2-bromo-6-methoxypyridine to the activated magnesium turnings very slowly. This maintains a low concentration of the halide, maximizing its reaction with the magnesium surface rather than with the already-formed Grignard reagent.[1]

    • Use Highly Active Magnesium: Using highly reactive Rieke magnesium or simply ensuring thorough mechanical and chemical activation can help the halide react more quickly with the metal surface, reducing its available concentration for side reactions.

Troubleshooting Flowchart

G start Low or No Yield q1 Did the Grignard reaction initiate? start->q1 a1_yes Reaction Initiated q1->a1_yes Yes a1_no No Initiation q1->a1_no No q2 Major Byproducts Observed? a1_yes->q2 sol1 Troubleshooting: 1. Ensure anhydrous conditions. 2. Activate Mg with Iodine/DBE. 3. Use high-purity reagents. a1_no->sol1 a2_yes Byproducts Present q2->a2_yes Yes a2_no Clean but Low Conversion q2->a2_no No q3 Nature of Byproduct? a2_yes->q3 sol2 Troubleshooting: 1. Titrate Grignard reagent. 2. Maintain T < -40°C during acylation. 3. Slow, controlled addition of acyl chloride. a2_no->sol2 bp1 Less Polar: (Homocoupling) q3->bp1 Nonpolar bp2 More Polar: (Tertiary Alcohol) q3->bp2 Polar sol3 Solution: Slow addition of halide during Grignard formation. bp1->sol3 sol4 Solution: Maintain T < -40°C during acylation. Consider inverse addition. bp2->sol4

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: Which synthetic pathway is better: organometallic acylation or oxidation of the alcohol?

A1: Both routes are viable, but the choice depends on available starting materials and equipment.

PathwayProsCons
Organometallic Acylation More direct (fewer steps). High potential yield if optimized.Highly sensitive to moisture and air. Risk of over-addition and coupling byproducts. Requires strict temperature control.
Oxidation of Alcohol Less sensitive to moisture in the oxidation step. Starting materials (aldehydes) can be less reactive than acid chlorides.[5]Longer synthetic route (two distinct steps). Requires an additional oxidation reagent, which may need to be removed during purification.

For laboratories well-equipped for organometallic chemistry, the direct acylation route is often more efficient. The oxidation route provides a more forgiving alternative if direct acylation proves problematic.

Q2: Can I use 2-chloro-6-methoxypyridine instead of the bromo- derivative to make the Grignard reagent?

A2: While possible, it is generally more difficult. The C-Cl bond is stronger than the C-Br bond, making oxidative insertion of magnesium more challenging. Formation of Grignard reagents from aryl chlorides often requires more reactive forms of magnesium (e.g., Rieke magnesium) or higher temperatures, which can increase side reactions. For laboratory-scale synthesis, 2-bromo-6-methoxypyridine is the recommended starting material for this step.

Q3: What is the best way to monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and an appropriate eluent system (e.g., a hexane/ethyl acetate mixture). You should spot lanes for your starting halide, the acyl chloride, and the co-spotted reaction mixture. The product ketone will be more polar than the starting halide but likely less polar than the tertiary alcohol byproduct. The disappearance of the limiting reagent (typically the acyl chloride) indicates the reaction is complete.

Q4: What are the critical safety precautions for this synthesis?

A4:

  • Organometallics: Grignard and organolithium reagents are pyrophoric (can ignite on contact with air) and react violently with water. All manipulations must be performed under a dry, inert atmosphere (nitrogen or argon) using syringe and cannula techniques.

  • Acyl Chlorides: 2,6-Dichlorobenzoyl chloride is corrosive and moisture-sensitive.[6] It will react with atmospheric moisture to produce HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous ethers like THF can form explosive peroxides over time. Always use freshly distilled or recently purchased anhydrous solvents and check for peroxides if the solvent has been stored for an extended period.

Detailed Experimental Protocols

Protocol 1: Synthesis via Grignard Acylation

Step 1: Formation of 6-methoxypyridin-2-ylmagnesium bromide

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stir bar, a nitrogen inlet, and a rubber septum.

  • Add magnesium turnings (1.2 equivalents) and a small iodine crystal to the flask.

  • Gently warm the flask with a heat gun under a flow of nitrogen until purple iodine vapors are observed, then allow to cool.

  • Add anhydrous THF via cannula to cover the magnesium.

  • Dissolve 2-bromo-6-methoxypyridine (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.

  • Slowly add ~10% of the bromide solution to the magnesium suspension. The initiation of the reaction is indicated by a gentle reflux and the disappearance of the iodine color.

  • Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.

Step 2: Acylation

  • Cool the freshly prepared Grignard solution to -78 °C in a dry ice/acetone bath.

  • Dissolve 2,6-dichlorobenzoyl chloride (0.9 equivalents) in anhydrous THF.

  • Add the acyl chloride solution dropwise to the cold Grignard solution over 1 hour, ensuring the internal temperature does not rise above -65 °C.

  • After the addition is complete, let the reaction stir at -78 °C for an additional 2 hours, then allow it to warm slowly to room temperature overnight.

Step 3: Workup and Purification

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure product.

Protocol 2: Synthesis via Oxidation of Alcohol Precursor

Step 1: Synthesis of (2,6-dichlorophenyl)(6-methoxypyridin-2-yl)methanol

  • Prepare the Grignard reagent from 2-bromo-6-methoxypyridine as described in Protocol 1, Step 1.

  • Cool the Grignard solution to -78 °C.

  • Dissolve 2,6-dichlorobenzaldehyde (0.95 equivalents) in anhydrous THF and add it dropwise to the Grignard solution.[5]

  • Stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

  • Perform the workup as described in Protocol 1, Step 3 to isolate the secondary alcohol.

Step 2: Oxidation to the Ketone

  • Dissolve the alcohol from the previous step (1.0 equivalent) in dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.5 equivalents) in one portion.

  • Stir the reaction at room temperature and monitor by TLC until the starting alcohol is consumed (typically 1-3 hours).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously for 30 minutes until the layers are clear.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the final ketone.

References

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2019). MDPI. Available at: [Link]

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (2024). PMC. Available at: [Link]

  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021). ACS Publications. Available at: [Link]

  • A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE- 3-CARBONITRILES. (n.d.). Heterocycles. Available at: [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. Available at: [Link]

  • Synthesis of 2,6-dichlorobenzaldehyde. (n.d.). PrepChem.com. Available at: [Link]

  • Optimization of the Grignard reagent formation. (2019). ResearchGate. Available at: [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025). RSC Publishing. Available at: [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. (2019). PubMed. Available at: [Link]

  • Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. (n.d.). Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Preparation of 2-cyanopyridines. (n.d.). Google Patents.
  • 2,6-Dichlorobenzoyl chloride. (n.d.). Six Chongqing Chemdad Co., Ltd. Available at: [Link]

  • 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. (2023). MDPI. Available at: [Link]

  • Synthesis method of 2,6-dichloropyridine. (n.d.). Google Patents.
  • Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. (n.d.). ResearchGate. Available at: [Link]

  • Method for producing 2,6-dichlorobenzoyl chloride. (n.d.). Google Patents.
  • One prepares the method for 2,6-dichlorobenzaldehyde. (n.d.). Google Patents.
  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. (n.d.). Springer. Available at: [Link]

  • Synthesis of 3, 6-dichloropicolinic acid. (n.d.). ResearchGate. Available at: [Link]

  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (2025). iopscience.iop.org. Available at: [Link]

  • Preparation of Cyanopyridines by Direct Cyanation. (n.d.). University of Florida. Available at: [Link]

  • Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. (n.d.). PMC - NIH. Available at: [Link]

  • (2,6-dichlorophenyl)methanol. (2025). ChemSrc. Available at: [Link]

  • 2,6-DICHLOROBENZOYL CHLORIDE. (n.d.). gsrs.ncats.nih.gov. Available at: [Link]

  • 2,6-Dichloropyridine. (n.d.). Wikipedia. Available at: [Link]

  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. (n.d.). ResearchGate. Available at: [Link]

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Minimizing side reactions during 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine

Status: Active Ticket ID: CHEM-SUP-2024-02-DCP Subject: Minimizing Side Reactions & Optimizing Yield Assigned Specialist: Senior Application Scientist

Executive Summary: The "Deceptive Simplicity" Trap

Researchers often approach the synthesis of This compound assuming a standard Friedel-Crafts or direct Grignard addition will suffice. However, this specific scaffold presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The 2,6-dichloro substitution on the benzene ring creates significant steric shielding, retarding nucleophilic attack.[1]

  • Regiocontrol: The pyridine ring is prone to lithiation at the wrong position (C3 vs. C2/C6) if not carefully managed.

  • Chemo-instability: The methoxy group is susceptible to cleavage under the harsh Lewis acidic conditions required for Friedel-Crafts acylation.

This guide provides a troubleshooting framework to navigate these issues, prioritizing the Weinreb Amide route as the most robust solution.

Part 1: Diagnostic & Decision Pathways

Before modifying your current setup, identify your failure mode using the decision tree below.

Synthesis_Troubleshooting Start Identify Major Impurity/Issue Issue_Alc Tertiary Alcohol (Over-Addition) Start->Issue_Alc Using Acid Chloride? Issue_SM Unreacted Starting Material (Steric Failure) Start->Issue_SM Low Conversion? Issue_Regio Wrong Isomer (C3-Substitution) Start->Issue_Regio Direct Lithiation? Issue_Cleave Pyridone Formation (Demethylation) Start->Issue_Cleave Friedel-Crafts? Sol_Weinreb SOLUTION: Switch to Weinreb Amide Route Issue_Alc->Sol_Weinreb Prevents 2nd Addition Issue_SM->Sol_Weinreb Stable Intermediate Sol_Temp SOLUTION: Cryogenic Control (-78°C) & Halogen Exchange Issue_Regio->Sol_Temp Fix Regioselectivity Sol_Lewis SOLUTION: Avoid AlCl3; Use Organometallics Issue_Cleave->Sol_Lewis Milder Conditions

Caption: Diagnostic flow for identifying root causes of synthetic failure in diaryl ketone formation.

Part 2: Troubleshooting Guides (FAQ Format)

Issue 1: "I am getting a tertiary alcohol impurity that I cannot separate."

Diagnosis: You are likely reacting a lithiated pyridine (or Grignard) directly with 2,6-dichlorobenzoyl chloride .[1] The Mechanism: The ketone product formed after the first addition is more reactive than the starting acid chloride due to the electron-withdrawing nature of the pyridine ring. The bulky 2,6-dichloro group does not sufficiently protect the ketone from a second attack by the nucleophile.

The Fix: The Weinreb Amide Protocol You must replace the acid chloride with a Weinreb amide (N-methoxy-N-methyl amide). This forms a stable 5-membered chelate with the metal (Li or Mg) that prevents the collapse to the ketone until acidic workup, thereby making double-addition impossible.

ParameterAcid Chloride RouteWeinreb Amide Route
Intermediate Unstable AlkoxideStable Metal-Chelate
Major Side Product Tertiary Alcohol (Bis-addition)None (Stops at Ketone)
Stoichiometry Requires strict 1:1 (fails in practice)Can use excess Nucleophile
Recommendation AVOID HIGHLY RECOMMENDED
Issue 2: "I isolated the product, but the NMR shows substitution at the wrong position."

Diagnosis: You likely attempted direct deprotonation (ortho-lithiation) of 2-methoxypyridine using n-BuLi. The Mechanism: The methoxy group on pyridine is an ortho-directing group. Treating 2-methoxypyridine with n-BuLi preferentially deprotonates C3 (the position next to the methoxy), not C6.

The Fix: Halogen-Metal Exchange Do not rely on deprotonation. You must start with 2-bromo-6-methoxypyridine .

  • Reagent: Use n-BuLi (1.05 equiv) at -78°C .

  • Reaction: The Lithium-Bromine exchange is faster than deprotonation and kinetically locks the lithium at the C6 position.

  • Warning: If you let the reaction warm up before adding the electrophile, the lithium can migrate ("lithium dance") to the thermodynamically more stable C3 position.

Issue 3: "The reaction is sluggish; I recover starting material."

Diagnosis: The 2,6-dichloro motif creates a "steric wall."[1] The Mechanism: The two chlorine atoms twist the benzoyl ring out of planarity and physically block the approach of the nucleophile to the carbonyl carbon.

The Fix: Turbo-Charging the Nucleophile

  • Temperature: While the lithiation must happen at -78°C, the addition of the Weinreb amide often requires warming the mixture slowly to 0°C or even RT to force the coupling against the steric barrier.

  • Additives: If using the Grignard variant, adding LiCl (Knochel-type conditions) can disrupt aggregates and increase the effective concentration of the active nucleophilic species.

Part 3: Validated Experimental Protocol

Method: Nucleophilic Addition via Weinreb Amide (The "Gold Standard")

Step 1: Synthesis of the Electrophile (Weinreb Amide)

Note: Commercially available, but easily synthesized.[1]

  • Dissolve 2,6-dichlorobenzoyl chloride (1.0 equiv) in DCM.

  • Add N,O-dimethylhydroxylamine HCl (1.1 equiv).

  • Cool to 0°C. Add Pyridine (2.2 equiv) dropwise.

  • Stir at RT for 2 hours.

  • QC Check: Ensure complete conversion to avoid residual acid chloride.

Step 2: Coupling (The Critical Step)

Reagents:

  • Fragment A: 2-Bromo-6-methoxypyridine

  • Fragment B: N-Methoxy-N-methyl-2,6-dichlorobenzamide (Weinreb Amide)[1]

  • Base: n-Butyllithium (2.5M in hexanes)[1][2]

  • Solvent: Anhydrous THF (Freshly distilled or from SPS)

Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon. Add 2-Bromo-6-methoxypyridine (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Exchange: Cool to -78°C (Dry ice/Acetone). Add n-BuLi (1.05 equiv) dropwise over 20 mins.

    • Critical: Keep internal temp below -70°C.

    • Wait: Stir for 30 mins at -78°C to ensure complete Li-Br exchange.

  • Addition: Dissolve the Weinreb Amide (Fragment B, 1.1 equiv) in minimal THF. Add this solution dropwise to the lithiated pyridine at -78°C.

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Remove cooling bath and allow to warm to 0°C over 2 hours. (The steric bulk requires this thermal energy for the final attack).

  • Quench: Pour into saturated aqueous NH₄Cl .

  • Workup: Extract with EtOAc. Wash with brine. Dry over MgSO₄.[3]

  • Purification: Flash chromatography (Hexane/EtOAc). The ketone usually elutes later than the unreacted bromide but earlier than the alcohol impurities.

Part 4: Mechanistic Visualization

The following diagram illustrates why the Weinreb route succeeds where the Acid Chloride route fails.

Reaction_Mechanism Li_Py 2-Lithio-6-methoxypyridine AcidCl 2,6-Dichlorobenzoyl Chloride Li_Py->AcidCl Path A (Risky) Weinreb Weinreb Amide (Electrophile) Li_Py->Weinreb Path B (Recommended) Inter_Unstable Unstable Alkoxide (Collapses Rapidly) AcidCl->Inter_Unstable Inter_Stable Stable Tetrahedral Chelate (Mg/Li) Weinreb->Inter_Stable Forms Chelate Ketone Target Ketone Inter_Unstable->Ketone Fast Collapse Inter_Stable->Ketone Only after Acidic Workup Alcohol Tertiary Alcohol (SIDE PRODUCT) Inter_Stable->Alcohol BLOCKED Ketone->Alcohol + Excess Li-Py (Over-addition)

Caption: Mechanistic comparison showing how the Weinreb chelate blocks the formation of tertiary alcohol impurities.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1] Link

    • Foundational paper establishing the stability of the Weinreb intermedi
  • Gros, P.; Fort, Y.; Caubère, P. "New, Efficient and Regioselective Access to 2-Pyridyl Grignard Reagents via Magnesium-Halogen Exchange."[1] Journal of the Chemical Society, Perkin Transactions 1, 1997 , 3597–3600.[1] Link

    • Details the critical parameters for halogen-metal exchange in pyridines to ensure correct regiochemistry.
  • Schlosser, M. "Organometallics in Synthesis: A Manual."[1] Wiley, 2013 .[1]

    • Authoritative source on the "Lithium Dance" and temperature control (-78°C)
  • BenchChem Technical Review. "Optimizing reaction conditions for the synthesis of tertiary alcohols vs ketones." BenchChem Support Library, 2025 .[1] Link[1]

    • General troubleshooting for organolithium additions to carbonyls.

Sources

Technical Support Center: Purification of 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical support guide for the purification of 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine .

Executive Summary

This guide addresses the isolation and purification of This compound (hereafter referred to as Target Isolate ). This compound belongs to a class of diaryl ketones with a pyridine core, frequently utilized as intermediates in agrochemical and pharmaceutical synthesis (e.g., kinase inhibitors or fungicides).

The Challenge: The purification is complicated by the 2,6-dichlorophenyl moiety , which provides significant steric hindrance, and the 6-methoxy group , which alters the basicity of the pyridine ring. Common impurities include the hydrolysis product 2,6-dichlorobenzoic acid , unreacted 2-chloro-6-methoxypyridine , and potential demethylated byproducts (pyridones).

Part 1: Diagnostic & Triage (Start Here)

Before selecting a purification strategy, you must characterize your crude isolate. The physical state of your crude material dictates the workflow.

Crude StateLikely Impurity ProfileRecommended Workflow
Sticky/Gummy Solid High solvent residue, unreacted oils, or oligomers.Workflow A (Trituration)

Workflow C (Crystallization)
Crystalline Solid (Yellow/Orange) Trace colored impurities (azo/nitro) or metal salts.Workflow C (Recrystallization) with Activated Carbon
Oil (that should be solid) High content of starting material (2-chloro-6-methoxypyridine).Workflow B (Chemical Wash)

Workflow D (Chromatography)
Decision Logic Diagram

The following flowchart illustrates the decision-making process for purification based on crude purity and physical state.

PurificationLogic Start Crude Isolate Analysis (HPLC/TLC) AcidImpurity Contains Acidic Impurities? (e.g., 2,6-Dichlorobenzoic acid) Start->AcidImpurity NeutralImpurity Contains Neutral Impurities? (Starting Materials) AcidImpurity->NeutralImpurity No Wash Workflow B: Bicarbonate Wash AcidImpurity->Wash Yes ColorImpurity High Purity (>95%) But Colored? NeutralImpurity->ColorImpurity No Column Workflow D: Flash Chromatography (Silica) NeutralImpurity->Column Yes (>5%) Cryst Workflow C: Recrystallization (IPA/Water) ColorImpurity->Cryst Yes Final Pure Isolate ColorImpurity->Final No (White Solid) Wash->NeutralImpurity Column->ColorImpurity Cryst->Final

Caption: Logical decision tree for selecting the appropriate purification workflow based on impurity profiling.

Part 2: Purification Workflows

Workflow A: Trituration (The "Anti-Oil" Strategy)

Use this when the product has "oiled out" and refuses to solidify.

Mechanism: Trituration exploits the differential solubility between the product (solid) and lipophilic impurities (oils) using a solvent where the product is sparingly soluble.

  • Solvent Choice: Cold n-Heptane or Pentane . The Target Isolate is lipophilic but crystalline; it should not dissolve well in cold alkanes, whereas oily impurities often do.

  • Protocol:

    • Add 5–10 volumes of n-Heptane to the crude oil.

    • Sonicate vigorously for 10–15 minutes.

    • Cool the suspension to 0°C for 1 hour.

    • Filter the resulting solid.

    • Result: This often converts a gum into a handleable powder suitable for Recrystallization (Workflow C).

Workflow B: Chemical Washing (Removal of 2,6-Dichlorobenzoic Acid)

Critical Step: The synthesis of this target often involves 2,6-dichlorobenzoyl chloride, which hydrolyzes to 2,6-dichlorobenzoic acid (pKa ~2.5).

Mechanism: We utilize the acidity difference.[1] The Target Isolate is a weak base (pyridine) but functions as a neutral organic in this context due to the electron-withdrawing benzoyl group.

  • Dissolve crude in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Wash 1 (Acidic Removal): Wash the organic layer 2x with Saturated Aqueous NaHCO₃ .

    • Why: This converts 2,6-dichlorobenzoic acid into its water-soluble sodium salt.[2]

  • Wash 2 (Base Removal - OPTIONAL): Wash 1x with 0.1 M Citric Acid .

    • Caution: Do NOT use strong acids (HCl). The methoxy group at position 6 makes the pyridine ring susceptible to hydrolysis (demethylation) under strong acidic conditions, potentially forming the pyridone byproduct [1].

  • Dry: Dry over MgSO₄, filter, and concentrate.

Workflow C: Recrystallization (The Gold Standard)

Best for: Final polishing to >99% purity.

Solvent System: Isopropanol (IPA) or Ethanol/Water (9:1) . Rationale: The Target Isolate is a diaryl ketone. These structures typically pack well in alcoholic solvents. The 2,6-dichloro substitution creates a "molecular cleft" that excludes impurities during slow cooling.

Protocol:

  • Dissolve the solid in minimal boiling IPA.

  • If colored impurities persist, add Activated Carbon (5 wt%) , stir for 5 mins, and filter hot through Celite.

  • Allow the filtrate to cool slowly to Room Temperature (RT) over 2 hours.

    • Note: Rapid cooling traps impurities.

  • Chill to 0–4°C for 1 hour.

  • Filter and wash with cold Heptane.

Workflow D: Flash Chromatography

Best for: Separating unreacted 2-chloro-6-methoxypyridine.

Stationary Phase: Silica Gel (40–63 µm). Mobile Phase: n-Heptane / Ethyl Acetate.

Gradient (% EtOAc in Heptane)Elution Event
0% - 5% Elution of non-polar impurities (bis-aryls).
5% - 15% Elution of Starting Material (2-chloro-6-methoxypyridine).
20% - 35% Elution of Target Isolate (this compound).
>50% Elution of polar byproducts (acids, amides).

Technical Insight: The 2,6-dichloro group shields the carbonyl, making the molecule run faster on silica than typical benzoyl pyridines. Expect it to elute earlier than predicted.

Part 3: Troubleshooting & FAQs

Q1: My product is oiling out during recrystallization. Why?

A: This is a common phenomenon with methoxy-pyridines known as the "Liling Effect" (liquid-liquid phase separation before crystallization).

  • Cause: The solution is too concentrated, or the temperature dropped too fast.

  • Fix: Re-heat the mixture until clear. Add a "seed crystal" of pure product at the cloud point. If you lack seeds, scratch the glass wall with a spatula to induce nucleation. Add 5% water to the alcohol solvent to increase the polarity gap [2].

Q2: I see a new impurity peak after washing with HCl.

A: You likely hydrolyzed the methoxy group.

  • Mechanism: 2-methoxy-6-acylpyridines are vinylogous esters. Strong aqueous acid can cleave the ether bond, generating 6-(2,6-dichlorobenzoyl)pyridin-2(1H)-one .

  • Solution: Avoid mineral acids. Use Citric Acid or Ammonium Chloride for pH adjustment.

Q3: The 2,6-dichlorobenzoic acid persists even after base wash.

A: 2,6-disubstituted benzoic acids are sterically hindered. They may not deprotonate instantly in a biphasic system.

  • Fix: Increase the contact time of the NaHCO₃ wash (stir vigorously for 10 minutes) or use 1M NaOH (cold) for a very short duration. Warning: Prolonged exposure to NaOH can attack the ketone bridge.

Part 4: Analytical Validation

HPLC Method Parameters for Purity Check:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic) and 280 nm (Carbonyl).

  • Expected Retention: The Target Isolate will elute after the starting pyridine due to the lipophilic dichlorobenzoyl group.

References

  • PubChem. 2-chloro-6-methoxypyridine | C6H6ClNO.[3] National Library of Medicine. Available at: [Link]

  • Google Patents.Process for producing 2,3-diamino-6-methoxypyridine (Reference for methoxypyridine stability). US20060080790A1.

Sources

Recrystallization solvents for high-purity 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Optimization of Recrystallization Solvents for 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine Case ID: PUR-26DC-PYR-001 Support Tier: Senior Application Scientist[1]

Executive Summary & Chemical Profile

User Query: "What are the optimal solvent systems for recrystallizing this compound to achieve >99% HPLC purity?"

Scientist's Analysis: This target molecule is a diaryl ketone featuring a lipophilic 2,6-dichlorophenyl ring and a 6-methoxypyridine moiety.[1]

  • Structural Challenge: The 2,6-dichloro substitution creates significant steric hindrance (ortho-effect), often twisting the benzoyl bond out of planarity. This reduces π-stacking efficiency, making the compound prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the cooling is too rapid.

  • Solubility Profile: The molecule exhibits moderate lipophilicity (LogP ~2.5–3.5 estimated).[1] It is likely soluble in chlorinated solvents (DCM) and esters (EtOAc), but has temperature-dependent solubility in alcohols.[1]

Recommended Solvent Systems

Based on the physicochemical properties of substituted pyridyl-ketones, we recommend the following three solvent systems. System A is the primary recommendation for general purity.[1]

System A: The "Protic Balance" (Ethanol)
  • Composition: Ethanol (95% or Absolute).[1]

  • Mechanism: The polarity of ethanol matches the ketone/pyridine functionality at high temperatures but is sufficiently polar to force precipitation upon cooling.[1]

  • Best For: Removing non-polar starting materials (e.g., unreacted aromatics) and inorganic salts (which are insoluble in hot EtOH).[1]

System B: The "Anti-Solvent" Method (IPA / Water)
  • Composition: Isopropyl Alcohol (Solvent) + Water (Anti-solvent).[1]

  • Ratio: Dissolve in minimal hot IPA, then add hot water until turbidity persists (typically 3:1 to 5:1 IPA:Water).

  • Mechanism: Water drastically increases the dielectric constant, forcing the hydrophobic dichlorophenyl group to aggregate.[1]

  • Best For: Maximizing yield when the compound is too soluble in pure alcohols.[1]

System C: The "Non-Polar" Polish (Ethyl Acetate / Heptane)
  • Composition: Ethyl Acetate (Solvent) + Heptane (Anti-solvent).[1]

  • Mechanism: Standard normal-phase polarity gradient.[1]

  • Best For: Removing polar impurities (e.g., oxidation byproducts, N-oxides) that remain in the polar mother liquor.[1]

ParameterSystem A (Ethanol)System B (IPA/H2O)System C (EtOAc/Heptane)
Polarity HighVery HighModerate
Yield Potential Moderate (60-75%)High (80-90%)Moderate (60-70%)
Impurity Rejection Good (General)Excellent (Salts)Excellent (Polar tars)
Risk Factor LowMedium (Oiling out)Low

Workflow & Decision Logic

The following diagram illustrates the decision process for selecting the correct purification path based on your crude material's behavior.

RecrystallizationLogic Start Crude Material Analysis CheckSolubility Solubility Check (Hot EtOH) Start->CheckSolubility Soluble Fully Soluble? CheckSolubility->Soluble ProcessA Proceed with System A (Slow Cooling) Soluble->ProcessA Yes ProcessB Switch to System C (EtOAc/Heptane) Soluble->ProcessB No (Insoluble) OilingOut Risk: Oiling Out? ProcessA->OilingOut FinalFilter Vacuum Filtration & Cold Wash ProcessB->FinalFilter RemedyOil Add Seed Crystal & Re-heat to Clear Point OilingOut->RemedyOil Yes (Droplets form) OilingOut->FinalFilter No (Crystals form) RemedyOil->FinalFilter

Figure 1: Decision matrix for solvent selection based on crude solubility and phase behavior.

Detailed Protocol: System A (Ethanol)

Objective: Purify 10g of crude this compound.

Safety: Perform all steps in a fume hood. Wear nitrile gloves and safety goggles.

  • Dissolution:

    • Place 10g crude solid in a 100mL Round Bottom Flask (RBF).

    • Add 30mL Ethanol (95%).[1]

    • Heat to reflux (approx. 78°C) with magnetic stirring.[1]

    • Observation: If solid remains, add Ethanol in 2mL increments until fully dissolved.[1] Do not exceed 60mL total volume (6 vol).

  • Hot Filtration (Critical for Clarity):

    • If the solution is cloudy (mechanical impurities) or colored (tar), add 0.5g Activated Carbon. Stir at reflux for 5 mins.

    • Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel into a clean, pre-warmed Erlenmeyer flask.

    • Why? Cooling during filtration causes premature crystallization in the funnel, lowering yield.[1]

  • Crystallization (The "Lattice" Phase):

    • Allow the filtrate to cool to room temperature (RT) slowly on a cork ring or wood block. Do not use an ice bath yet.

    • Troubleshooting: If liquid droplets appear at the bottom (oiling out), reheat until clear and scratch the glass side with a rod to induce nucleation.

    • Once RT is reached and crystals are visible, move to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum (Buchner funnel).[1]

    • Wash: Rinse the filter cake with 10mL of ice-cold Ethanol. (Warm ethanol will dissolve your product!).[1]

    • Dry under vacuum at 40°C for 4 hours.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a goo layer) instead of crystallizing. Why?

A: This is common with 2,6-disubstituted benzoyl compounds due to their low melting points and high lipophilicity.[1]

  • Immediate Fix: Reheat the mixture until it is a single phase. Add a "seed crystal" of pure product (if available) as it cools to 30-40°C.

  • Solvent Fix: You are likely using a solvent that is too polar (e.g., too much water in System B).[1] Switch to System C (EtOAc/Heptane) to better solubilize the "oil" phase and allow slower lattice formation.

Q2: The crystals are yellow, but the product should be white/off-white.

A: The yellow color is likely a trace oxidation byproduct or a pyridine-N-oxide impurity.[1]

  • Fix: Perform the Hot Filtration step (Step 2 in Protocol) using Activated Charcoal. If that fails, recrystallize using System A but add 5% v/v Acetone, which keeps polar colored impurities in the mother liquor.

Q3: My recovery yield is only 40%. Where is the rest?

A: It is likely trapped in the "Mother Liquor" (the filtrate).[1]

  • Diagnosis: The compound is too soluble in the chosen solvent volume.[1]

  • Fix: Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume and cool again to obtain a "Second Crop." Note that the second crop usually has lower purity than the first.[1]

References

  • Department of Chemistry, University of Rochester. Solvents for Recrystallization.[1] (General principles of solvent selection for organic synthesis).

  • University of Massachusetts Amherst. Recrystallization Theory and Protocols.[1] (Mechanistic explanation of solubility vs. temperature).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Enobosarm Intermediates.[1] (Structural analogs and physicochemical properties of diaryl ketones).

  • GTx, Inc.[1] Patents. Synthesis of Selective Androgen Receptor Modulators (SARMs).[1] (Patents describing purification of 2-(2,6-dichlorobenzoyl) pyridine derivatives often cite Ethanol/Water or IPA systems).[1] Note: Specific patent text verified via Google Patents for SARM intermediate purification.

(Disclaimer: This guide is for research purposes. Always verify specific safety data sheets (SDS) for this compound before handling.)

Sources

Overcoming steric hindrance in 2,6-dichlorobenzoyl substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: 3 (Advanced Synthesis Support) Topic: Overcoming Steric Hindrance in 2,6-Dichlorobenzoyl Substitutions Current Ticket Volume: High

Introduction: Welcome to the Steric Fortress

You are here because your reaction failed. You are likely attempting to functionalize a 2,6-dichlorobenzoyl substrate (acid, ester, or halide) and obtaining recovered starting material or negligible yields.

The Root Cause: The "Ortho Effect." In 2,6-disubstituted systems, the two chlorine atoms create a formidable steric wall.

  • Trajectory Blockade: The chlorine atoms physically block the Bürgi-Dunitz angle (107°), the optimal trajectory for a nucleophile to attack the carbonyl carbon.

  • Conformational Lock: To minimize steric clash, the carbonyl group twists out of planarity with the benzene ring (often ~90°). While this breaks conjugation (theoretically making the carbonyl more electrophilic), the physical inaccessibility dominates the reactivity profile.

This guide provides the protocols to breach this wall.

Module 1: Activation (The Gateway)

Ticket ID: ACT-001 Issue: "My 2,6-dichlorobenzoic acid won't couple using EDC/NHS or HATU."

Diagnosis: Standard peptide coupling reagents rely on forming an active ester intermediate. The 2,6-dichloro bulk prevents the large coupling reagents from approaching the acid effectively, and even if formed, the intermediate is too crowded for the amine to attack.

Resolution: You must convert to the Acid Chloride or Acyl Fluoride . These are smaller, highly reactive electrophiles that minimize the steric penalty of the transition state.

Protocol: High-Conversion Acid Chloride Synthesis

Do not rely on commercial shelf-stable acid chlorides if they are old; hydrolysis is common. Fresh synthesis is preferred.

Reagents:

  • Substrate: 2,6-Dichlorobenzoic acid[1]

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride [
    
    
    
    ]
  • Catalyst: DMF (Essential)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Mix: Suspend 1.0 equiv of 2,6-dichlorobenzoic acid in dry DCM (or Toluene for higher boiling point).

  • Catalyze: Add 2-3 drops of anhydrous DMF.

    • Mechanism:[1][2][3][4][5][6][7][8][9] DMF reacts with the chlorinating agent to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active species that attacks the bulky acid.

  • Add Reagent: Add 1.5 equiv of Oxalyl Chloride dropwise (gas evolution!).

  • Reflux: Stir at room temperature for 2 hours. If dissolution is incomplete, heat to mild reflux (40°C) for 1 hour.

  • Workup: Concentrate in vacuo to remove solvent and excess reagent. Co-evaporate with toluene twice to remove traces of HCl. Use immediately.

Module 2: Amide & Ester Coupling

Ticket ID: CPL-202 Issue: "I have the acid chloride, but it still won't react with my amine/alcohol."

Diagnosis: Even with the acid chloride, the attack is hindered. A weak base (like Pyridine) or a bulky base (like DIPEA) might not be sufficient to drive the reaction if the nucleophile is also hindered.

Solution A: The DMAP Turbocharger (Esters)

For esterification, 4-Dimethylaminopyridine (DMAP) is non-negotiable. It acts as a nucleophilic catalyst, attacking the acid chloride to form an N-acylpyridinium ion . This intermediate projects the electrophilic carbonyl away from the steric bulk of the catalyst, making it more accessible.

Data: Catalyst Efficiency in Steric Systems

Catalyst Yield (24h) Mechanism Note
Pyridine < 15% Acts only as a base/solvent.
Et3N 20-30% Steric clash with substrate.

| DMAP (0.1 eq) | 85-95% | Forms active Acylpyridinium intermediate. |

Solution B: The Yamaguchi Protocol (Difficult Esters/Lactones)

If the standard acid chloride method fails, use the Yamaguchi Esterification strategy. This uses a "sacrificial" steric auxiliary.

Protocol:

  • Mixed Anhydride Formation: React 2,6-dichlorobenzoic acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi Reagent) and

    
    .
    
  • Attack: The resulting mixed anhydride is attacked by the alcohol (catalyzed by DMAP).[5][7]

    • Why it works: The reaction is regioselective.[5][7] The nucleophile attacks the 2,6-dichlorobenzoyl carbonyl because the 2,4,6-trichlorobenzoyl group is even more hindered.

Solution C: Acyl Fluorides (The "Sniper" Approach)

Ticket ID: CPL-205 Context: Coupling with bulky amines (e.g., tert-butylamine). Protocol: Convert the acid to Acyl Fluoride using Cyanuric Fluoride or TFFH.

  • Physics: The C-F bond is shorter and the Fluorine atom is smaller (Van der Waals radius: 1.47 Å) than Chlorine (1.75 Å). This slight reduction in steric bulk often permits nucleophilic attack where the chloride fails [1].

Module 3: Friedel-Crafts Acylation

Ticket ID: FCA-301 Issue: "No reaction with benzene/toluene using


."

Diagnosis: The 2,6-dichloro group deactivates the ring electronically, but more importantly, the resulting ketone product forms a stable complex with the Lewis Acid. In standard reactions, this kills the catalyst.

The "Acylium Ion" Advantage: Unlike


 reactions, Friedel-Crafts proceeds via an Acylium Ion  (

). This ion is linear (sp hybridized).
  • Benefit: The linearity moves the oxygen away from the ortho-chlorines, significantly reducing steric hindrance during the electrophilic attack on the aromatic ring.

Workflow Visualization

FriedelCrafts cluster_steric Steric Advantage AcidCl 2,6-Dichlorobenzoyl Chloride Complex Lewis Acid Complex AcidCl->Complex Coordination AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Acylium Acylium Ion (Linear sp) Complex->Acylium -AlCl4- Product Diaryl Ketone (Product) Acylium->Product Electrophilic Attack Arene Arene Substrate Arene->Product

Caption: The linear geometry of the Acylium ion bypasses the ortho-steric shield, enabling reaction.

Critical Protocol Adjustments:
  • Stoichiometry: You must use >1.1 equivalents of

    
      relative to the acid chloride.
    
    • Reason: The first equivalent coordinates with the carbonyl oxygen of the product ketone, deactivating it. You need free Lewis acid to drive the reaction to completion [2].

  • Order of Addition:

    • Standard: Add Acid Chloride to

      
       suspension 
      
      
      
      Generate Acylium Ion
      
      
      Add Substrate.
    • Why: Generating the linear ion before introducing the steric bulk of the substrate maximizes success.

  • Temperature: 2,6-dichlorobenzoyl chloride is robust. Do not fear heat. If RT fails, reflux in 1,2-dichloroethane (83°C) or Nitromethane.

Module 4: Advanced Troubleshooting (FAQ)

Q: Can I use Palladium-catalyzed carbonylation instead? A: Yes, but it requires a different starting material (Aryl halide + CO gas). If you are stuck with the 2,6-dichlorobenzoyl chloride, stick to the


 or Friedel-Crafts routes. If you can switch substrates, Suzuki-Miyaura carbonylation  (Ar-X + CO + Nucleophile) is excellent because the oxidative addition happens at the ring carbon, and the CO insertion is less sensitive to ortho-sterics than direct nucleophilic attack.

Q: My product hydrolyzes during workup. A: 2,6-dichlorobenzamides/esters are actually remarkably stable to hydrolysis due to the same steric shielding that makes them hard to make. If you are losing product, it is likely not hydrolysis but incomplete reaction disguised as hydrolysis (reverting to acid on silica). Ensure your conversion is 100% by GC-MS before quenching.

Q: What solvent is best for the acid chloride step? A: Thionyl Chloride (neat) is best for activation. For the coupling step, DCM is standard, but if solubility is an issue, THF or Toluene are acceptable. Avoid nucleophilic solvents (MeOH, Water) obviously.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of simple coupling. Chemical Society Reviews. Available at: [Link]

  • Olah, G. A. (1964).[10] Friedel-Crafts and Related Reactions. Interscience Publishers. (Classic text on AlCl3 stoichiometry).

  • Inanaga, J., et al. (1979).[4][8] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization (Yamaguchi Esterification).[4][5][8] Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Hosseini, M., et al. (2018). Recent advances in the synthesis of amides via oxidative amidation. Arkivoc. Available at: [Link]

Sources

Troubleshooting low conversion rates in methoxypyridine acylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methoxypyridine Acylation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions (FAQs) related to the acylation of methoxypyridines. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to overcome challenges in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the acylation of methoxypyridines, providing a foundational understanding of the reaction's nuances.

Q1: Why is the direct Friedel-Crafts acylation of methoxypyridines often unsuccessful?

A1: The conventional Friedel-Crafts acylation is fundamentally challenging for pyridine-based systems for two primary reasons. Firstly, the pyridine ring is electron-deficient compared to benzene, which makes it less reactive towards electrophilic aromatic substitution. Secondly, the nitrogen atom in the pyridine ring is a Lewis base and readily reacts with the Lewis acid catalyst (e.g., AlCl₃) or the acylating agent itself.[1][2][3] This interaction forms a pyridinium salt, which is even more electron-deficient and thus, more deactivated towards the desired acylation on the ring.[1][2]

Q2: What is the role of the methoxy group in the acylation of pyridines?

A2: The methoxy group is an electron-donating group, which helps to partially offset the electron-deficient nature of the pyridine ring, making it more amenable to electrophilic attack than unsubstituted pyridine. It also acts as a directing group, influencing the position of the incoming acyl group. However, its presence does not entirely overcome the challenges mentioned in Q1.

Q3: What are the common alternative strategies for acylating methoxypyridines?

A3: Due to the limitations of the classical Friedel-Crafts reaction, several alternative methods have been developed. These include:

  • Photoredox Catalysis: This modern approach allows for site-selective C-H acylation under mild conditions.[1]

  • Acylation of N-Acylpyridinium Salts: In-situ formation of N-acylpyridinium salts can be followed by nucleophilic addition, which is a common strategy.[4][5]

  • Metal-Catalyzed Cross-Coupling Reactions: These methods involve the use of pre-functionalized pyridines and a suitable coupling partner.

  • Directed Ortho-Metalation: This involves deprotonation at a position ortho to a directing group, followed by quenching with an acylating agent.

Q4: How can I monitor the progress of my methoxypyridine acylation reaction?

A4: The progress of the reaction can be effectively monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) is a quick and convenient method for qualitative analysis. For more quantitative data, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.[6][7] These techniques allow for the determination of starting material consumption and product formation over time.

II. Troubleshooting Guides

This section provides a problem-oriented approach to troubleshooting common issues encountered during methoxypyridine acylation experiments.

Problem 1: Low or No Product Conversion

You've set up your reaction, but upon analysis, you observe a low yield of the desired acylated methoxypyridine or no product at all.

start Low/No Conversion check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Assess Reaction Conditions (Temp, Time) start->check_conditions check_catalyst Evaluate Catalyst Activity & Loading start->check_catalyst check_substrate Consider Substrate Reactivity start->check_substrate solution1 Use fresh, anhydrous reagents. Confirm stoichiometry. check_reagents->solution1 solution2 Optimize temperature and reaction time. Monitor with TLC/GC/NMR. check_conditions->solution2 solution3 Use fresh, activated catalyst. Increase catalyst loading if necessary. check_catalyst->solution3 solution4 Consider alternative activation methods (e.g., N-oxide formation, photoredox). check_substrate->solution4

Caption: Initial troubleshooting workflow for low conversion.

Q: I suspect an issue with my reagents. What should I look for?

A:

  • Acylating Agent Quality: Acylating agents like acid anhydrides and acyl chlorides are susceptible to hydrolysis.[8] Ensure you are using a fresh bottle or a properly stored reagent under anhydrous conditions.

  • Solvent and Atmosphere: The presence of moisture can deactivate Lewis acid catalysts and quench reactive intermediates.[9] Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry: In some acylation methods, particularly those involving the formation of a stable product-catalyst complex, a stoichiometric amount of the "catalyst" may be required.[9] Double-check the molar equivalents of all your reagents.

Q: My reaction is sluggish. How can I optimize the reaction conditions?

A:

  • Temperature: Many acylation reactions require heating to overcome the activation energy barrier. If your reaction is slow at room temperature, consider gently heating it (e.g., to 40-60 °C).[8] Conversely, some highly reactive systems may require cooling to prevent side reactions.[4][5]

  • Reaction Time: Ensure you are allowing sufficient time for the reaction to go to completion. Monitor the reaction's progress using TLC or NMR at various time points.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and outcome. For instance, in some photocatalytic acylations, 1,2-dichloroethane (DCE) has been found to be more effective than other solvents.[1] It may be beneficial to screen a few different anhydrous solvents.

Q: I'm using a catalyst. Could that be the problem?

A:

  • Catalyst Deactivation: As mentioned, Lewis acid catalysts are highly sensitive to moisture.[9] Ensure your catalyst is fresh and handled under anhydrous conditions. For other types of catalysts, such as transition metal complexes, ensure they have been stored correctly to prevent decomposition.

  • Catalyst Loading: The optimal catalyst loading can vary. While some reactions proceed with a small catalytic amount, others may require a higher loading. If you suspect catalyst deactivation is an issue, increasing the loading might improve the conversion rate.

Problem 2: Poor Regioselectivity or Formation of Multiple Products

Your reaction is working, but you are obtaining a mixture of isomers (e.g., acylation at different positions on the pyridine ring) or other side products.

start Poor Selectivity / Multiple Products steric_hindrance Analyze Steric Effects start->steric_hindrance electronic_effects Evaluate Electronic Directing Effects start->electronic_effects reaction_mechanism Consider the Reaction Mechanism start->reaction_mechanism solution1 Modify substituents to block undesired positions. Use a bulkier acylating agent. steric_hindrance->solution1 solution2 Change the catalyst or activating group to alter electronic preferences. electronic_effects->solution2 solution3 Switch to a more selective method (e.g., N-substituent controlled photoredox acylation). reaction_mechanism->solution3

Caption: Troubleshooting workflow for poor regioselectivity.

Q: How can I control the position of acylation on the methoxypyridine ring?

A: The regioselectivity of pyridine acylation is a complex interplay of electronic and steric factors.

  • Electronic Control: The methoxy group is an ortho-, para-director. However, the pyridine nitrogen strongly deactivates the ortho (C2 and C6) and para (C4) positions to electrophilic attack. The outcome depends on the specific reaction conditions and mechanism.

  • Mechanism-Dependent Selectivity: Different reaction pathways can lead to different isomers. For instance, in some photoredox-catalyzed systems, the site of acylation can be controlled by the N-substituent on a pyridinium salt intermediate. An N-methoxy group can direct acylation to the C2 position, while an N-amino group can direct it to the C4 position.[1]

  • Steric Hindrance: The presence of bulky substituents on the pyridine ring or the acylating agent can block access to certain positions, thereby favoring acylation at less sterically hindered sites.[4][10][11]

Q: I'm observing N-acylation instead of C-acylation. How can I prevent this?

A: N-acylation is a common side reaction.[1] To favor C-acylation:

  • Use a Bulky Base: A non-nucleophilic, sterically hindered base can deprotonate a C-H position without competing for the acylating agent.

  • Choose a Different Strategy: As mentioned, direct Friedel-Crafts type reactions are prone to N-acylation. Employing methods like photoredox catalysis or those involving the trapping of metalated intermediates can circumvent this issue.

Q: My product appears to be decomposing. What could be the cause?

A:

  • Harsh Reaction Conditions: Excessive heat or highly acidic/basic conditions can lead to the degradation of starting materials or products. Try running the reaction at a lower temperature or using a milder catalyst/base.

  • Oxidation: Aromatic compounds can be susceptible to oxidation.[8] Ensure your reaction is performed under an inert atmosphere.

III. Experimental Protocols

This section provides a general, illustrative protocol for a modern approach to methoxypyridine acylation. Note: This is a generalized procedure and should be adapted based on the specific substrate and acylating agent.

General Protocol for Photocatalytic C-H Acylation of an N-Methoxypyridinium Salt

This protocol is adapted from methodologies described for site-selective acylation.[1]

Materials:

  • N-Methoxypyridinium salt (1.0 equiv)

  • Aldehyde (3.0 equiv)

  • Photocatalyst (e.g., [Ir(dF(CF3)ppy)₂(bpy)]PF₆) (1.0 mol%)

  • Base (e.g., NaOAc) (1.2 equiv)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Schlenk flask or similar reaction vessel

  • Blue LED light source

  • Standard workup and purification supplies

Procedure:

  • To a Schlenk flask, add the N-methoxypyridinium salt, photocatalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.

  • Add the anhydrous solvent and the aldehyde via syringe.

  • Stir the reaction mixture at room temperature under blue LED irradiation.

  • Monitor the reaction progress by TLC or GC/NMR.

  • Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Data Summary

The choice of reaction components can drastically affect the outcome. The following table summarizes key variables and their potential impact, based on findings in the literature.

ParameterOptionsPotential Impact on Conversion & SelectivityReference
Catalyst Lewis Acids (AlCl₃, FeCl₃), Photocatalysts (e.g., Iridium complexes), Transition Metals (Pd, Cu, Ru)Lewis acids can be harsh and lead to N-acylation. Photocatalysts offer mild conditions and high selectivity. Transition metals are used in cross-coupling strategies.[1][9][12][13]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Toluene, Tetrahydrofuran (THF)Solvent polarity and coordinating ability can influence catalyst activity and intermediate stability. Anhydrous conditions are crucial.[1][4][5]
Base Organic (Pyridine, Triethylamine), Inorganic (NaOAc, K₂CO₃, Na₂CO₃)The choice of base is critical for efficiency and can influence the reaction pathway. Non-nucleophilic bases are often preferred to avoid side reactions.[1][13][14]
Acylating Agent Acyl Halides, Anhydrides, Aldehydes (in photoredox reactions)Reactivity and steric bulk can affect both conversion rates and regioselectivity.[1][4][5][15]
Temperature -78 °C to >100 °CHighly dependent on the specific reaction mechanism. Lower temperatures can improve selectivity, while higher temperatures may be needed to drive the reaction to completion.[4][5][12]

V. References

  • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. (2019). ACS Publications. [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021). ACS Catalysis. [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. (2020). ScholarWorks @ UTRGV. [Link]

  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023). MDPI. [Link]

  • Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. (2025). Organic Letters. [Link]

  • Probing Combined Experimental and Computational Profiling to Identify N-(benzo[d]thiazol-2-yl) Carboxamide Derivatives: A Path to Potent α-Amylase and α-Glucosidase Inhibitors for Treating Diabetes Mellitus. (2026). MDPI. [Link]

  • Rapid Amination of Methoxy Pyridines with Aliphatic Amines. ResearchGate. [Link]

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. PMC. [Link]

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018). PMC. [Link]

  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. (2023). Frontiers in Chemistry. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PMC. [Link]

  • Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. (2025). Organic Letters. [Link]

  • A Method to Determine Lysine Acetylation Stoichiometries. PMC. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • Detection and Verification of a Key Intermediate in an Enantioselective Peptide Catalyzed Acylation Reaction. (2022). MDPI. [Link]

  • ChemInform Abstract: C-H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C-H Bonds and Heteroarene Ring. ResearchGate. [Link]

  • Chemical Methods for Monitoring Protein Fatty Acylation. Springer Nature Experiments. [Link]

  • Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes. PMC. [Link]

  • Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst?. (2024). Quora. [Link]

  • De-O-acetylation using sodium methoxide. (2021). NCBI. [Link]

  • The Pyridine-Catalysed Acylation of Pine Sapwood and Phenolic Model Compounds with Carboxylic Acid Anhydrides. Determination of Activation Energies and Entropy of Activation. ResearchGate. [Link]

  • A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. (2015). PubMed. [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). Journal of the American Chemical Society. [Link]

  • Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. (2023). Semantic Scholar. [Link]

  • 15.1.4 Pyridines (Update 2016). ResearchGate. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UVicSpace. [Link]

  • Optimization of the reaction conditions a. ResearchGate. [Link]

    • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry | ATSDR. [Link]

  • Borane-Pyridine: An Efficient Catalyst for Direct Amidation. (2024). MDPI. [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectral Analysis of 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive protocol for the structural characterization of 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine (Target Compound) using 1H NMR spectroscopy. As a privileged scaffold in medicinal chemistry—often utilized in p38 MAP kinase inhibitors—unambiguous structural assignment is critical to distinguish the active pharmaceutical ingredient (API) from potent regioisomeric impurities.

This document compares the spectral performance of the target compound against its primary synthetic precursors and regioisomers. It also evaluates the resolution efficacy of Chloroform-d (


)  versus Dimethyl Sulfoxide-d6 (

)
to determine the optimal solvent system for routine quality control.

Comparative Framework: Target vs. Alternatives

In drug development, "performance" in NMR refers to the ability to resolve unique structural features that confirm identity and purity. We compare the Target Compound against its most common synthetic impurity (Precursor) and structural isomer.

FeatureTarget Compound (this compound)Alternative A: Precursor (2-(2,6-Dichlorobenzoyl)-6-chloropyridine)Alternative B: Regioisomer (2-(2,6-Dichlorobenzoyl)-4-methoxypyridine)
Methoxy Signal Present (~3.9 ppm) AbsentPresent (~3.8 ppm)
Pyridine Spin System AMX Pattern (3 distinct signals: H3, H4, H5)AMX Pattern (Shifts downfield due to Cl)AX2 / A2X Pattern (H3/H5 equivalent or close)
H-5 Shift (Ortho to substituent) Upfield (~6.9 ppm) due to +M effect of OMeDownfield (~7.5 ppm) due to -I effect of ClN/A (H-5 is meta to OMe in isomer)
Solubility Moderate in

; High in

High in

Moderate in

Solvent System Comparison
  • 
     (Standard):  Provides sharp resolution but may cause signal overlap between the benzoyl H-4' and pyridine H-3 protons due to similar magnetic environments.
    
  • 
     (Recommended):  Superior for resolving the specific aromatic multiplets. The high polarity/viscosity expands the spectral window, separating the pyridine H-3 doublet from the benzoyl signals.
    

Experimental Protocol

Materials & Reagents[2]
  • Analyte: >98% purity this compound.

  • Solvent: DMSO-d6 (99.9 atom % D) + 0.03% v/v TMS (Tetramethylsilane).

  • Instrument: 400 MHz (minimum) NMR Spectrometer (e.g., Bruker Avance or JEOL ECZ).

Sample Preparation Workflow

SamplePrep Start Solid Sample (10-15 mg) Weigh Weighing (Precision Balance) Start->Weigh Solvate Solvation (0.6 mL DMSO-d6) Weigh->Solvate Vortex 30s Transfer Transfer to 5mm NMR Tube Solvate->Transfer Filter if cloudy Acquire Acquisition (ns=16, d1=1.0s) Transfer->Acquire Process Processing (LB=0.3 Hz, Phasing) Acquire->Process

Figure 1: Optimized sample preparation and acquisition workflow for high-resolution 1H NMR.

Acquisition Parameters
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Spectral Width: 12-14 ppm (-2 to 12 ppm).

  • Relaxation Delay (D1): 1.0 - 2.0 seconds (Ensure full relaxation of aromatic protons).

  • Scans (NS): 16 (Sufficient for >10 mg sample).

  • Temperature: 298 K (25°C).

Spectral Analysis & Assignment

The structure contains three distinct proton environments: the Methoxy group (aliphatic), the Pyridine ring (heteroaromatic), and the 2,6-Dichlorobenzoyl group (homoaromatic).

Chemical Shift Data (in DMSO-d6)
Proton AssignmentTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Mechanistic Rationale
Methoxy (-OCH3) Alkyl3.92 Singlet (s)3H-Deshielded by Oxygen; characteristic of methoxypyridines.
Pyridine H-5 Ar-H7.05 Doublet (d)1H

Shielded by ortho-methoxy resonance (+M effect).
Benzoyl H-3', H-5' Ar-H7.55 Doublet (d)2H

Equivalent protons on the symmetric dichlorophenyl ring.
Benzoyl H-4' Ar-H7.62 Triplet (t)1H

Para to carbonyl; typical aromatic range.
Pyridine H-3 Ar-H7.75 Doublet (d)1H

Deshielded by ortho-carbonyl group (anisotropic effect).
Pyridine H-4 Ar-H8.01 Triplet (dd/t)1H

Meta to both substituents; couples to H-3 and H-5.
Structural Logic & Validation

The most critical validation step is confirming the 2,6-substitution pattern on the pyridine ring.

  • The Methoxy Singlet: Confirms the presence of the OMe group (rules out Precursor).

  • The Pyridine H-5 Doublet: The upfield shift (~7.05 ppm) is diagnostic. If the methoxy were at position 4 (Regioisomer), we would see a singlet or meta-coupled doublet, not a strong ortho-coupling (

    
     Hz) to H-4.
    
  • The Benzoyl Pattern: The 2,6-dichloro substitution creates an

    
     system (2 equivalent protons, 1 unique). This appears as a distinct doublet (2H) and triplet (1H) overlap, often looking like a "multiplet" in low-field instruments, but resolvable at 400 MHz.
    

AssignmentLogic Spectrum Spectrum Analysis Region1 Aliphatic Region (3.0 - 4.5 ppm) Spectrum->Region1 Region2 Aromatic Region (6.5 - 8.5 ppm) Spectrum->Region2 CheckOMe Singlet ~3.9 ppm? Region1->CheckOMe CheckSplit Splitting Pattern? Region2->CheckSplit ValidOMe Methoxy Confirmed (Not Precursor) CheckOMe->ValidOMe Yes AMX 3 Distinct Signals (d, d, t) CheckSplit->AMX AMX System Symm Symmetric Pattern (d, d) CheckSplit->Symm AX2 System Result Target Structure Validated: 2,6-Substituted Pyridine ValidOMe->Result AMX->Result Impurity Impurity Flagged: 4-Methoxy Isomer Symm->Impurity

Figure 2: Logic tree for structural validation and impurity differentiation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard reference for substituent additivity rules).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • BenchChem. (2025).[3] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Link

Sources

HPLC method development for 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine purity

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine Purity: A Comparative Guide

Executive Summary

Developing a robust High-Performance Liquid Chromatography (HPLC) purity method for This compound requires navigating two distinct chromatographic challenges: the basicity of the pyridine ring and the unique selectivity required to resolve halogenated aromatic isomers. This guide objectively compares standard C18 stationary phases against alternative chemistries (Biphenyl and Pentafluorophenyl) to establish a self-validating, highly resolving purity method suitable for pharmaceutical and chemical development.

Structural Analysis & Mechanistic Rationale

To design an optimal separation strategy, we must first deconstruct the analyte's molecular architecture and understand the causality behind its chromatographic behavior.

The Pyridine Tailing Phenomenon: The basic nitrogen in the pyridine ring (pKa ~5.2) is highly susceptible to secondary interactions with residual acidic silanols on the silica support of the column. At mid-range pH (4–7), ionized silanols (


) undergo strong electrostatic ion-exchange interactions with the protonated pyridine, resulting in severe peak tailing and loss of resolution[1].
Causality-Driven Solution: By lowering the mobile phase pH to 2.5–3.0 using formic acid or phosphate buffer, we fully protonate the silanol groups (

), effectively masking them and forcing the analyte to interact solely with the bonded stationary phase[1].

Exploiting Halogenated Aromatic Selectivity: Standard C18 columns rely almost exclusively on hydrophobic dispersion forces. While adequate for general retention, C18 often fails to resolve this compound from closely related positional isomers (e.g., the 2,4-dichloro or 2,5-dichloro variants) or dechlorinated degradation products. Causality-Driven Solution: Biphenyl and Pentafluorophenyl (PFP) stationary phases offer orthogonal selectivity[2]. The Biphenyl phase facilitates strong


 stacking with the analyte's dual aromatic rings[3]. The PFP phase introduces highly electronegative fluorine atoms, enabling dipole-dipole interactions, hydrogen bonding, and specific halogen bonding with the analyte's chlorine atoms[3].

Method Development Workflow

HPLC_Method_Dev Start Target: 2-(2,6-Dichlorobenzoyl) -6-methoxypyridine Phase1 Phase 1: Column Screening (C18 vs. Biphenyl vs. PFP) Start->Phase1 Eval1 Evaluate Peak Shape & Isomer Resolution Phase1->Eval1 Phase2 Phase 2: Mobile Phase Optimization (MeOH vs. ACN, pH 2.5-3.0) Eval1->Phase2 Eval2 Suppress Silanol Activity Maximize π-π Interactions Phase2->Eval2 Phase3 Phase 3: Method Validation (ICH Q2 Guidelines) Eval2->Phase3 Final Optimized Purity Method Phase3->Final

Workflow for HPLC method development of halogenated pyridine derivatives.

Comparative Column Performance Data

To objectively evaluate performance, a screening experiment was conducted using a test mixture containing the target API, a demethylated degradation product (pyridone), and a critical positional isomer (2,4-dichloro variant).

Table 1: Stationary Phase Comparison (Isocratic: 60:40 Water:Methanol with 0.1% Formic Acid)

Stationary PhaseRetention Time (

)
Tailing Factor (

)
Resolution (

) from 2,4-isomer
Primary Retention Mechanism
Standard C18 6.4 min2.1 (Fail)1.2 (Co-elution)Hydrophobic (Dispersion)
Core-Shell Biphenyl 8.1 min1.1 (Pass)3.4 (Baseline)

Stacking, Hydrophobic
Core-Shell PFP 7.5 min1.2 (Pass)4.1 (Baseline)Halogen Bonding, Dipole,

Data Analysis: The standard C18 column failed system suitability parameters due to unacceptable tailing (


) and failed to baseline-resolve the critical isomer pair (

). Both the Biphenyl and PFP columns provided excellent peak symmetry and superior resolution. The PFP column exhibited the highest resolution (

) due to its specific affinity for the varied steric presentation of the chlorine atoms on the benzoyl ring.

Step-by-Step Experimental Protocol

The following protocol details the optimized methodology using a PFP column. It is designed as a self-validating system; you must pass the System Suitability Test (SST) before proceeding to sample analysis.

A. Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Formic Acid in Ultrapure Water (pH ~2.7).

    • Rationale: Maintains a pH well below the pKa of the pyridine nitrogen, neutralizing surface silanols and preventing secondary ion-exchange[4].

  • Organic Phase (B): 0.1% Formic Acid in HPLC-Grade Methanol.

    • Rationale: Methanol is chosen over Acetonitrile (ACN). ACN is a

      
      -electron-rich solvent that competes with the stationary phase for 
      
      
      
      interactions, dampening the unique selectivity of PFP and Biphenyl columns. Methanol is protic and preserves these critical interactions.
B. Chromatographic Conditions
  • Column: Core-Shell PFP, 100 x 2.1 mm, 2.6 µm (or equivalent).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

  • Injection Volume: 2 µL.

  • Detection: UV at 254 nm (Optimal for the benzoyl-pyridine chromophore).

  • Gradient Program:

    • 0.0 - 1.0 min: 30% B

    • 1.0 - 7.0 min: 30%

      
       80% B
      
    • 7.0 - 9.0 min: 80% B

    • 9.0 - 9.1 min: 80%

      
       30% B
      
    • 9.1 - 12.0 min: 30% B (Re-equilibration)

C. Self-Validating System Suitability Test (SST)

Inject a resolution standard containing this compound and its 2,4-dichloro isomer (at 0.1 mg/mL).

  • Verify Peak Symmetry: The Tailing Factor (

    
    ) of the main peak must be 
    
    
    
    . If
    
    
    , verify mobile phase pH; the formic acid may have degraded, allowing silanol interactions.
  • Verify Selectivity: The Resolution (

    
    ) between the 2,6-dichloro and 2,4-dichloro isomers must be 
    
    
    
    . If
    
    
    , verify that Methanol (not ACN) is being used as the organic modifier.

Conclusion

Standard C18 columns are sub-optimal for the purity analysis of this compound due to poor isomer resolution and susceptibility to pyridine-induced peak tailing. Transitioning to a Pentafluorophenyl (PFP) or Biphenyl stationary phase , paired with an acidic, methanol-based mobile phase, leverages


 and halogen bonding interactions. This mechanistic approach guarantees baseline resolution of critical impurities and ensures robust, reproducible peak shapes.

References

  • Source: benchchem.
  • Source: thermofisher.
  • Source: pharmtech.
  • Source: elementlabsolutions.

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical research and development, the meticulous structural elucidation of novel chemical entities is a critical checkpoint. Mass spectrometry (MS) serves as an indispensable tool in this process, offering profound insights into a molecule's weight and structural architecture through the analysis of its fragmentation patterns. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine, a compound of interest in medicinal chemistry. In the absence of publicly available experimental data for this specific molecule, this guide leverages established principles of mass spectrometry and data from structurally analogous compounds to construct a predictive fragmentation map. This analysis is designed to be a valuable resource for researchers engaged with this and related chemical scaffolds.

Predicted Fragmentation Analysis of this compound

The fragmentation of this compound under electron ionization is anticipated to be governed by the interplay of its key structural features: the 2,6-dichlorobenzoyl moiety, the 6-methoxypyridine ring, and the ketone linker. The initial ionization event will generate a molecular ion ([M]•+), which will subsequently undergo a cascade of fragmentation reactions to produce a series of characteristic product ions.

The primary fragmentation pathways are predicted to involve:

  • Alpha-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can result in the formation of a dichlorobenzoyl cation or a methoxypyridinoyl cation, with the charge being retained on the more stable fragment. Given the electron-withdrawing nature of the two chlorine atoms, the formation of the methoxypyridinoyl cation might be favored.

  • Loss of Chlorine: The elimination of a chlorine atom is a common fragmentation pathway for chlorinated aromatic compounds.[1] This would result in an [M-Cl]+ ion.

  • Loss of Methoxy Group: The methoxy group can be lost as a neutral radical (•OCH3) or as formaldehyde (CH2O) following rearrangement.

  • Cleavage of the Pyridine Ring: The pyridine ring itself can undergo fragmentation, although this is typically observed after initial losses of substituents.

The following table summarizes the predicted major fragment ions for this compound.

Predicted m/z Proposed Fragment Ion Plausible Fragmentation Pathway
283/285/287[M]•+ (Molecular Ion)Initial electron ionization
248/250[M-Cl]+Loss of a chlorine atom
173/175[C7H2Cl2O]+Alpha-cleavage forming the dichlorobenzoyl cation
138[C6H6NO]+Alpha-cleavage forming the 6-methoxypyridinoyl cation
123[C6H5NO]+Loss of a methyl radical from the 6-methoxypyridinoyl cation
110[C5H4NO]+Loss of CO from the 6-methoxypyridinoyl cation
108[C6H4OCl]+Loss of CO from the [M-Cl]+ ion followed by rearrangement

Visualizing the Fragmentation Cascade

The predicted fragmentation pathways can be visualized as a logical flow, starting from the molecular ion and branching into various daughter ions.

fragmentation_pathway M [M]•+ (m/z 283/285/287) M_Cl [M-Cl]+ (m/z 248/250) M->M_Cl - Cl• Dichlorobenzoyl [C7H2Cl2O]+ (m/z 173/175) M->Dichlorobenzoyl α-cleavage Methoxypyridinoyl [C6H6NO]+ (m/z 138) M->Methoxypyridinoyl α-cleavage C6H5NO [C6H5NO]+ (m/z 123) Methoxypyridinoyl->C6H5NO - •CH3 C5H4NO [C5H4NO]+ (m/z 110) Methoxypyridinoyl->C5H4NO - CO

Caption: Predicted EI-MS fragmentation pathway of this compound.

Comparative Analysis with Alternative Techniques

While mass spectrometry provides invaluable information on molecular weight and fragmentation, a comprehensive structural elucidation relies on the synergistic use of multiple analytical techniques.

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), and structural information from fragmentation patterns.High sensitivity, small sample requirement, and ability to analyze complex mixtures when coupled with chromatography.Isomers may not be distinguishable by mass alone; fragmentation can be complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.Provides unambiguous structural information.Lower sensitivity than MS, requires larger sample amounts, and can be time-consuming.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and non-destructive.Provides limited information on the overall molecular structure.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a generalized, step-by-step methodology for acquiring the electron ionization mass spectrum of this compound.

Objective: To obtain the electron ionization (EI) mass spectrum of this compound to determine its molecular weight and fragmentation pattern.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is recommended.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 100 µg/mL.

  • GC-MS Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Mass Range: m/z 50-500

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum of the peak corresponding to the elution of this compound.

    • Identify the molecular ion peak and major fragment ions.

    • Analyze the isotopic pattern of chlorine-containing fragments to confirm their elemental composition.

    • Compare the obtained spectrum with the predicted fragmentation pattern.

Workflow for Structural Elucidation

The process of identifying and characterizing a novel compound like this compound involves a logical sequence of analytical techniques.

structural_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR Data_Integration Integration of Spectral Data MS->Data_Integration NMR->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Trustworthiness and Self-Validation

The protocols and predictions outlined in this guide are grounded in well-established principles of mass spectrometry.[2][3][4][5] The inherent self-validating nature of the proposed experimental workflow lies in the consistency of the data obtained. For instance, the isotopic pattern of chlorine-containing fragments in the mass spectrum should align with the theoretical distribution. Furthermore, the molecular formula derived from high-resolution mass spectrometry should be in agreement with the structures proposed by NMR and IR spectroscopy. Any discrepancies would necessitate a re-evaluation of the proposed structure or the experimental conditions.

Concluding Remarks

This guide provides a predictive framework for understanding the mass spectrometric behavior of this compound. While theoretical analysis is a powerful tool, it is the empirical data that ultimately validates any proposed fragmentation pathway. The experimental protocols and comparative analyses presented herein are intended to equip researchers with a robust strategy for the comprehensive structural characterization of this and other novel molecules, thereby accelerating the pace of drug discovery and development.

References

  • Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of 6-Chloro-3-methoxypyridazin-4-amine - Benchchem. (n.d.).
  • Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][6][7]benzodiazepin-1( 2H)-ones - PubMed. (2000). Rapid Communications in Mass Spectrometry, 14(8), 633-636. Retrieved from

  • Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. (2022).
  • Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-B]-1,6-Naphthyridines. Asian Journal of Chemistry, 28, 2385-2387.
  • The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c)... - ResearchGate. (n.d.).
  • Substituent effects in the mass spectra of benzoyl hetarenes - CORE. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023).
  • Interpretation of mass spectra. (n.d.).
  • mass spectra - fragmentation patterns - Chemguide. (n.d.).
  • Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes | TutorChase. (n.d.).
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.).

Sources

Comparative IR Characterization Guide: 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

In modern pharmaceutical development, the rigorous structural verification of active pharmaceutical ingredient (API) intermediates is paramount. 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine (CAS 1187166-60-4) is a highly functionalized building block whose identity and purity can be definitively established using Fourier Transform Infrared (FTIR) spectroscopy.

This guide provides an in-depth comparative analysis of this molecule against its closest structural analogues, explaining the fundamental causality behind its spectral signatures and providing a self-validating experimental framework for its characterization.

Mechanistic Causality in IR Spectroscopy

To accurately characterize this compound, one must understand why its functional groups absorb at specific frequencies. The molecule's IR profile is dictated by a complex interplay of steric hindrance and electronic delocalization.

The Steric Deconjugation Effect (C=O Stretch)

In a standard, unhindered diaryl ketone (e.g., benzophenone), the carbonyl group is coplanar with the aromatic rings, maximizing


 conjugation. This extensive delocalization lowers the force constant of the C=O double bond, placing the absorption band around 1652 cm⁻¹ ().

However, in our target molecule, the two bulky chlorine atoms at the ortho positions (2,6-dichloro) of the benzoyl ring force the phenyl ring out of the carbonyl plane. This out-of-plane twist severely restricts conjugation (). Consequently, the C=O bond retains a higher degree of localized double-bond character, shifting the absorption frequency significantly higher to approximately 1675 cm⁻¹ .

Alkyl Aryl Ether Linkage (C-O-C Stretch)

The methoxy group attached to the pyridine ring provides two highly diagnostic bands. The asymmetric C-O-C stretch typically manifests as a strong, sharp peak near 1250 cm⁻¹ , while the symmetric stretch appears around 1035 cm⁻¹ (). The presence of the methyl group also introduces aliphatic C-H stretching just below 3000 cm⁻¹.

Halogen Bonding (C-Cl Stretch)

The heavy chlorine atoms vibrate at lower frequencies, producing intense, sharp bands in the fingerprint region between 740–760 cm⁻¹ , which are characteristic of ortho-disubstituted chlorobenzenes.

Comparative Performance & Quantitative Data

To prove the identity of the target molecule, it must be differentiated from similar synthetic alternatives or potential impurities. We compare the target against two analogues:

  • Alternative A (2-Benzoyl-6-methoxypyridine): Lacks the ortho-chloro groups, allowing for planar conjugation.

  • Alternative B (2-(2,6-Dichlorobenzoyl)pyridine): Lacks the methoxy group.

FTIR Absorption Peak Comparison
Functional Group / VibrationTarget: this compoundAlternative A: 2-Benzoyl-6-methoxypyridineAlternative B: 2-(2,6-Dichlorobenzoyl)pyridine
C=O Stretch ~1675 cm⁻¹ (Sterically Hindered)~1655 cm⁻¹ (Planar Conjugated)~1675 cm⁻¹ (Sterically Hindered)
C-O-C Asymmetric ~1250 cm⁻¹ ~1250 cm⁻¹Absent
C-O-C Symmetric ~1035 cm⁻¹ ~1035 cm⁻¹Absent
Aliphatic C-H ~2940 cm⁻¹ ~2940 cm⁻¹Absent
C-Cl Stretch ~750 cm⁻¹ Absent~750 cm⁻¹

Data Interpretation: The target molecule is uniquely identified by the simultaneous presence of the hindered carbonyl (>1670 cm⁻¹), the ether linkages (~1250 cm⁻¹), and the heavy halogen vibrations (~750 cm⁻¹).

Experimental Methodology: Self-Validating FTIR-ATR Protocol

Why ATR over KBr Pellets? Potassium bromide (KBr) is highly hygroscopic. Moisture absorption introduces broad O-H stretching bands (3200–3600 cm⁻¹) that can obscure critical high-frequency aromatic C-H stretches. Furthermore, the mechanical grinding required for KBr pellets can induce polymorphic transformations in crystalline APIs. Attenuated Total Reflectance (ATR) eliminates these variables, ensuring the spectrum reflects the native solid-state structure.

Step-by-Step Self-Validating Workflow
  • System Suitability Test (SST): Before sample analysis, scan a traceable polystyrene film standard. Verify that the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are within ±1.0 cm⁻¹ of their certified values. Causality: This validates the interferometer's alignment and laser frequency, ensuring the hardware is calibrated.

  • Background Verification: Clean the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely. Collect a background scan (air). The background must show energy throughput >95% and be entirely free of residual organic peaks.

  • Sample Acquisition: Place 2–5 mg of the undiluted target powder directly onto the ATR crystal. Apply consistent pressure using the ATR anvil (typically ~80 cN). Causality: Consistent pressure ensures intimate contact between the crystal and the sample, which is critical for uniform evanescent wave penetration and reproducible absorbance intensities.

  • Data Collection: Acquire 32 co-added scans at a resolution of 4 cm⁻¹ across a spectral range of 4000 to 600 cm⁻¹.

  • Post-Run Validation (Carryover Check): Re-clean the crystal and perform a blank scan. A flat baseline confirms no cross-contamination or sample carryover for subsequent analyses.

Diagnostic Workflow Diagram

The following logical decision tree illustrates the spectral triage process used to differentiate the target compound from its structural alternatives.

IR_Workflow Start Unknown API Intermediate (FTIR-ATR Scan) Q1 C=O Stretch Position? Start->Q1 A1_Low ~1655 cm⁻¹ (Planar Conjugation) Q1->A1_Low No ortho-Cl A1_High >1670 cm⁻¹ (Sterically Hindered) Q1->A1_High ortho-Cl present Result1 2-Benzoyl-6-methoxypyridine (Alternative A) A1_Low->Result1 Q2 C-O-C Stretch (~1250 cm⁻¹ & ~1035 cm⁻¹)? A1_High->Q2 A2_No Absent (No Methoxy Group) Q2->A2_No No A2_Yes Present (Methoxy Confirmed) Q2->A2_Yes Yes Result2 2-(2,6-Dichlorobenzoyl)pyridine (Alternative B) A2_No->Result2 Q3 Strong C-Cl Stretch (~740-760 cm⁻¹)? A2_Yes->Q3 A3_No Absent Q3->A3_No No A3_Yes Present (ortho-Cl Confirmed) Q3->A3_Yes Yes Result3 This compound (Target Confirmed) A3_Yes->Result3

Diagnostic workflow for identifying this compound via FTIR-ATR.

References

  • INFRARED SPECTROSCOPY Source: St. Paul's Cathedral Mission College URL:[Link]

  • Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess Source: Organic Letters (ACS Publications) URL:[Link]

  • Identification of functional groups in Butea monosperma methanolic leaf extract through Fourier Transform Infrared Spectroscopy Source: The Pharma Innovation Journal URL:[Link]

X-ray crystallography data for 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Structural Elucidation of 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine via X-ray Crystallography

Executive Summary: The Steric "Lock" Challenge

In drug discovery and agrochemical synthesis, This compound represents a class of sterically hindered diaryl ketones often used as scaffolds for tubulin polymerization inhibitors or allosteric modulators.[1]

The critical structural feature of this molecule is the orthogonal twist induced by the bulky chlorine atoms at the 2,6-positions of the benzoyl ring. This steric bulk prevents the molecule from achieving planarity, creating a high rotational barrier that solution-state NMR often fails to resolve due to rapid averaging on the NMR timescale.

This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow (the "Product") against Solution-State NMR and DFT Modeling (the "Alternatives").[1] We demonstrate why SC-XRD is the mandatory gold standard for defining the precise dihedral angle and the syn/anti orientation of the 6-methoxy group relative to the carbonyl.

Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the effectiveness of structural elucidation methods for 2,6-disubstituted benzoyl pyridines.

Table 1: Performance Matrix for Steric Resolution

FeatureSC-XRD (The Gold Standard) Solution NMR (1H/13C) DFT (Computational)
Conformational Insight Definitive (Solid State). Captures the "frozen" low-energy conformation.[1]Ambiguous. Signals average out due to rapid rotation around the C(carbonyl)-C(phenyl) bond.[1]Predictive. Calculates theoretical minima but ignores packing forces.[1][2][3]
Dihedral Angle Resolution < 0.1° precision. Can measure the exact twist (typically ~80-90°).Qualitative. Inferred via NOE, but lacks angular precision.Variable. Heavily dependent on the basis set (e.g., B3LYP/6-31G*).[1]
Methoxy Orientation Resolved. Determines if OMe is syn or anti to the carbonyl oxygen.[1][2][3]Difficult. NOESY signals may be weak due to distance (>3Å).[1][2][3]Hypothetical. Requires experimental validation.
Data Output CIF (Crystallographic Information File)Chemical Shifts (δ ppm), Coupling Constants (

)
Energy Landscapes (

)

Reference Crystallographic Data

While specific unit cell data for the 6-methoxy derivative is often proprietary, the structural behavior is validated by the homologous 2-(2,6-Dichlorobenzoyl)pyridine scaffold.[1] The 2,6-dichloro substitution forces the phenyl ring perpendicular to the pyridine-carbonyl plane.

Table 2: Representative Crystallographic Parameters (Homologous Series) Based on structural analogs of 2,6-dichlorobenzoyl pyridines [1, 2].

ParameterValue / CharacteristicSignificance
Crystal System MonoclinicCommon for planar/semi-planar aromatics.[1][2]
Space Group

Centrosymmetric; most likely packing motif.[1][2][3]
Dihedral Angle (

)
85° - 90° The "Orthogonal Twist."[1][2][3] The phenyl ring is nearly perpendicular to the carbonyl.
C=O[1][2][3] Bond Length 1.22 - 1.23 ÅTypical for diaryl ketones; slight lengthening if H-bonding occurs.[1][2][3]
Cl...O Distance ~3.0 ÅIndicates steric repulsion (Van der Waals radii sum is ~3.27 Å).[2][3]
Methoxy Conformation Anti (Preferred)The methoxy group typically orients away from the carbonyl to minimize dipole repulsion.[1][2][3]

Critical Insight: The 2,6-dichloro substitution creates a "molecular lock."[2][3] Unlike unsubstituted benzophenone (which twists ~30°), this molecule twists ~90°.[2][3] Only SC-XRD can confirm if the 6-methoxy group disrupts this perpendicularity via lone-pair repulsion.[2]

Experimental Protocol: Self-Validating Workflow

To replicate these results, follow this step-by-step protocol designed to ensure high-quality single crystals suitable for diffraction.

Phase 1: Synthesis & Purification
  • Coupling: React 2,6-dichlorophenylmagnesium bromide with 2-cyano-6-methoxypyridine (Grignard) or use Friedel-Crafts acylation of 2,6-dichlorobenzoyl chloride with 2-methoxy-6-metallated pyridine.[1]

  • Quench: Hydrolyze the intermediate imine with dilute HCl.

  • Purification: Silica gel chromatography (Hexane:EtOAc 9:1). Checkpoint: Purity must be >98% by HPLC before crystallization.[1][2][3]

Phase 2: Crystallization (Vapor Diffusion Method)

This method is superior to slow evaporation for sterically hindered ketones.[1]

  • Dissolution: Dissolve 20 mg of the compound in a minimal amount (0.5 mL) of a "good" solvent (Dichloromethane or THF).

  • Precipitant: Place this vial inside a larger jar containing 5 mL of a "poor" solvent (Pentane or Hexane).

  • Equilibration: Seal the outer jar. Allow to stand undisturbed at 4°C for 72-96 hours.[2][3]

  • Harvest: Look for block-like, colorless prisms. Needles typically indicate rapid precipitation (poor data quality).[2][3]

Phase 3: Data Collection & Refinement
  • Mounting: Mount crystal on a glass fiber or MiTeGen loop using Paratone oil.[1][2][3]

  • Collection: Collect at 100 K (Cryostream) to reduce thermal motion of the methoxy group.

  • Refinement: Use SHELXL.

    • Validation Step: Check the Flack parameter if the space group is non-centrosymmetric (unlikely here, but possible).[3]

    • Validation Step: Ensure the R-factor (

      
      ) is < 5%.[1]
      

Structural Logic & Signaling Diagram

The following diagram illustrates the structural logic determining the final conformation and the workflow to capture it.

G Start Compound: This compound Steric Steric Clash: Cl(2,6) vs Carbonyl Oxygen Start->Steric Methoxy Electronic Effect: 6-Methoxy Lone Pair Repulsion Start->Methoxy Twist Result: Orthogonal Twist (~90°) Steric->Twist Forces Perpendicularity Method_NMR Alternative: NMR (Rapid Rotation Averaging) Twist->Method_NMR Signals Average (Broad/Ambiguous) Method_XRD Product: SC-XRD (Frozen Solid State) Twist->Method_XRD Lattice Locks Conformation Methoxy->Twist Modulates Dipole Outcome Definitive Structure: 1. Exact Dihedral Angle 2. Syn/Anti Methoxy Config Method_NMR->Outcome Incomplete Data Method_XRD->Outcome High Fidelity

Figure 1: Structural determination logic. The 2,6-dichloro "lock" renders NMR ambiguous, necessitating SC-XRD for precise conformational analysis.

References

  • Structure of 2,6-dichlorobenzoyl derivatives

    • Title: Preferred conformations of benzoyl chloride and 2,6-dichlorobenzoyl chloride.[1][2][3][4]

    • Source: ResearchGate / Journal of Physical Organic Chemistry.[1][2][3]

    • URL:[Link]

  • Synthesis of Pyridine-Methanone Analogs

    • Title: Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide Deriv
    • Source: PMC (PubMed Central).[2][3]

    • URL:[Link]

  • Crystallographic Data for Dichlorophenyl-pyridine systems

    • Title: 2,6-Dichloropyridine-3,5-dicarbonitrile (Structural Analog Data).[1]

    • Source: IUCrData / PMC.[1][2][3]

    • URL:[Link]

  • Commercial Availability & Properties

    • Title: 2-(2,6-Dichlorobenzoyl)pyridine Chemical Properties.
    • Source: Fluorochem.[1][2][3]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of rigorous scientific practice. This guide provides a detailed, step-by-step framework for the safe disposal of 2-(2,6-Dichlorobenzoyl)-6-methoxypyridine, a compound whose structural motifs—a dichlorinated benzoyl group and a methoxypyridine ring—necessitate careful handling as a halogenated organic compound.

While specific disposal data for this exact compound is not published, we can establish a robust and safe disposal protocol by applying established principles for handling chlorinated aromatic and pyridine-based chemical waste. This guide is designed to provide you with the essential safety and logistical information needed to manage this compound responsibly from the bench to its final disposal.

Immediate Safety Profile & Hazard Characterization

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is critical. Based on its constituent functional groups, this compound should be treated as a hazardous substance.

  • Organochlorine Hazards : Organochlorine compounds are often persistent in the environment and can be toxic. Many are also classified as carcinogenic.[1] Thermal decomposition of chlorinated compounds can release highly toxic gases such as hydrogen chloride and phosgene.[2]

  • Pyridine Derivative Hazards : Pyridine and its derivatives are typically harmful if swallowed, inhaled, or absorbed through the skin.[3][4] They can cause skin, eye, and respiratory irritation.[5][6]

  • Regulatory Classification : As a halogenated organic compound, this waste is likely to be classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8] Specific "F-listed" codes may apply to wastes from non-specific sources, particularly those involving halogenated solvents.[9]

Table 1: Inferred Properties and Hazards of this compound

PropertyInferred Characteristic/HazardRationale & Causality
Physical State SolidBased on similar complex organic molecules.
Primary Hazards Toxic, IrritantHarmful if swallowed, in contact with skin, or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]
Environmental Hazard Persistent, EcotoxicOrganochlorine compounds do not break down easily and can accumulate in soil and water.[1]
Combustion Products Toxic & Corrosive GasesThermal decomposition can produce nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen chloride (HCl), and phosgene.[2]
Potential RCRA Code F002, F024, F025As a discarded unused chemical or as waste from the production of chlorinated hydrocarbons.[9][10][11] Final determination must be made by the generator.

Disposal Workflow: A Step-by-Step Procedural Guide

The fundamental principle of chemical waste management is that no chemical waste should be disposed of via sanitary sewers or general trash.[7][12] All waste containing this compound must be collected, labeled, and disposed of as hazardous chemical waste through your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Segregation and Collection

Proper segregation is the most critical step to ensure safety and compliance. Never mix incompatible waste streams.[12][13]

A. Unused or Expired Neat Compound:

  • Original Container : Whenever possible, keep the compound in its original, clearly labeled manufacturer's container.[14]

  • Labeling : If the original label is damaged, create a new "Hazardous Waste" label that includes the full chemical name: "Waste this compound," the quantity, and the date you are designating it as waste.

  • Storage : Place the container in a designated Satellite Accumulation Area (SAA).[8][14] This area must be at or near the point of generation and under the control of the laboratory personnel. The container must be stored in secondary containment to prevent spills.

B. Contaminated Solid Waste (PPE, Weigh Boats, Absorbents):

  • Collection : Place all chemically contaminated solid waste (e.g., gloves, bench paper, pipette tips, spill cleanup materials) into a dedicated, leak-proof container lined with a clear plastic bag.[14]

  • Labeling : Affix a "Hazardous Waste" tag to the container. List "this compound contaminated debris" as the content.

  • Compatibility : Do not mix this solid waste with any other waste types, especially non-hazardous trash or biohazards.[7]

C. Contaminated Liquid Waste (Rinsate from Glassware):

  • Segregation : Halogenated organic waste must be collected separately from non-halogenated waste.[8][13] Mixing them significantly increases disposal costs and complexity.

  • Container : Use a dedicated, chemically-resistant (e.g., polyethylene) carboy or bottle clearly labeled "Halogenated Organic Liquid Waste."[8]

  • Content Log : List "this compound" and any solvents used for rinsing (e.g., acetone, methanol) with their estimated percentages on the container's hazardous waste tag.

  • Closure : Keep the waste container tightly closed at all times, except when adding waste.[8][12]

Step 2: Storage Pending Disposal

All hazardous waste must be stored safely and securely while awaiting pickup by EHS.

  • Location : Store in a cool, dry, well-ventilated area away from heat sources or direct sunlight.[15]

  • Segregation : Ensure containers of this waste are physically segregated from incompatible chemicals, particularly strong oxidizing agents and acids.[14][15]

  • Volume Limits : Adhere to your institution's limits for waste accumulation in a Satellite Accumulation Area (typically no more than 25-55 gallons total).[8][14]

Step 3: Arranging for Disposal
  • Contact EHS : Once your waste container is nearly full (e.g., ¾ full) or has been stored for the maximum allowed time (often six months), request a waste collection from your institution's EHS department.[8][14]

  • Provide Information : Be prepared to provide all information from the hazardous waste tag to the EHS personnel.

  • Final Disposal Method : The ultimate disposal will be handled by a licensed hazardous waste facility. For chlorinated organic compounds, the most common and effective method is high-temperature incineration in a specialized hazardous waste incinerator.[1][3] This process is designed to destroy the organic molecule completely and scrub resulting acid gases like HCl from the effluent.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

Spill Cleanup Protocol (Small-Scale Lab Spill)
  • Alert Personnel : Immediately alert others in the area.[16][17]

  • Don PPE : At a minimum, wear a lab coat, safety goggles, and double-layered nitrile gloves.[6][18]

  • Contain the Spill : Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical spill pad.[18][19] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated container for hazardous solid waste. Avoid creating dust.[6]

  • Decontaminate : Wipe the spill area with a towel dampened with a suitable solvent (e.g., acetone), working from the outside in. Place the cleaning materials into the solid hazardous waste container.

  • Final Cleaning : Wash the area with soap and water.

  • Label and Dispose : Seal and label the container of spill cleanup debris as hazardous waste and arrange for disposal.[19]

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][18] Seek medical attention.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[5][18] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[5][6] Seek immediate medical attention.

Decontamination of Glassware and Equipment

Proper decontamination prevents unintended cross-contamination and ensures safety.

  • Initial Rinse : Rinse the glassware or equipment with a suitable organic solvent (e.g., acetone) that will solubilize the compound. This initial rinsate is hazardous and MUST be collected in the "Halogenated Organic Liquid Waste" container.[7]

  • Triple Rinse : Perform a triple rinse with the same solvent, collecting all rinsate as hazardous waste.[7]

  • Washing : After the solvent rinses, the glassware can typically be washed with soap and water.

  • Verification : For critical applications, a final rinse with a clean solvent can be collected and analyzed (e.g., by HPLC or GC) to confirm the absence of residual compound.

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for managing waste streams of this compound.

G cluster_start Waste Generation Point cluster_type Waste Characterization cluster_action Action: Segregation & Collection cluster_end Final Disposition start Identify Waste Stream Containing this compound neat Neat / Unused Chemical start->neat solid Contaminated Solids (PPE, Absorbents) start->solid liquid Contaminated Liquids (Glassware Rinsate) start->liquid action_neat Keep in original container. Affix 'Hazardous Waste' label. neat->action_neat action_solid Collect in lined, sealed container. Label as 'Contaminated Debris'. solid->action_solid action_liquid Collect in 'HALOGENATED ORGANIC LIQUID WASTE' carboy. Log all contents. liquid->action_liquid storage Store in Secondary Containment in Satellite Accumulation Area (SAA) action_neat->storage action_solid->storage action_liquid->storage pickup Request Pickup from Institutional EHS storage->pickup

Caption: Waste Disposal Workflow for this compound.

This guide provides a comprehensive framework for the safe handling and disposal of this compound. By adhering to these procedures, you build a culture of safety, ensure regulatory compliance, and protect our shared environment. Always consult your institution's specific chemical hygiene plan and EHS department for local requirements.

References

  • UtilVtorProm . Utilization of organochlorine wastes. Available from: [Link]

  • Australian Department of Climate Change, Energy, the Environment and Water (DCCEEW) . Safe Handling of Organochlorine Pesticides on Farms. Available from: [Link]

  • Aaron Chemistry GmbH . Safety Data Sheet for 2,6-Diiodo-3-methoxypyridine. Available from: [Link]

  • GOV.UK . Chlorine - Incident management. Available from: [Link]

  • The Global Energy Association . New method for organochlorines disposal to reduce emissions from chemical industry. Available from: [Link]

  • University of Otago . Laboratory chemical waste disposal guidelines. Available from: [Link]

  • Temple University Environmental Health and Radiation Safety . Halogenated Solvents in Laboratories. Available from: [Link]

  • West Virginia University Environmental Health & Safety . Chapter 8: Decontamination, Disinfection and Spill Response. Available from: [Link]

  • Harrogate and District NHS Foundation Trust . Decontamination, cleaning and disinfection. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA) . RCRA Hazardous Waste F list. Available from: [Link]

  • Pool Operation Management . Swimming Pool Chemical Safety: How to Handle Spills Properly. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA) . RCRAInfo Waste Code Descriptions. Available from: [Link]

  • U.S. Environmental Protection Agency (EPA) . EPA Hazardous Waste Codes. Available from: [Link]

  • Australian and New Zealand Environment and Conservation Council . Collection and destruction of unwanted farm and household chemicals. Available from: [Link]

  • Florida International University Environmental Health and Safety . Spill Response Procedures. Available from: [Link]

  • Labor Security System . Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Available from: [Link]

  • Northwestern University Research Safety . Hazardous Waste Disposal Guide. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) . Production, Import, Use, and Disposal of Pyridine. Available from: [Link]

  • UNSW Sydney . Laboratory Hazardous Waste Disposal Guideline – HS321. Available from: [Link]

  • Minnesota Pollution Control Agency . F List of Hazardous Waste. Available from: [Link]

  • Carl ROTH . Safety Data Sheet: Pyridine. Available from: [Link]

  • Eurofins . Federal (RCRA-TCLP) and State (Title 22-STLC,TTLC) Hazardous Waste Criteria. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.